Product packaging for hCAXII-IN-9(Cat. No.:)

hCAXII-IN-9

Cat. No.: B15137638
M. Wt: 535.6 g/mol
InChI Key: LIYWJTCKDSJSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HCAXII-IN-9 is a useful research compound. Its molecular formula is C24H30N3O7PS and its molecular weight is 535.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N3O7PS B15137638 hCAXII-IN-9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30N3O7PS

Molecular Weight

535.6 g/mol

IUPAC Name

4-[[diethoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H30N3O7PS/c1-5-33-35(28,34-6-2)24(21-17-19(31-3)12-15-22(21)32-4)26-18-10-13-20(14-11-18)36(29,30)27-23-9-7-8-16-25-23/h7-17,24,26H,5-6H2,1-4H3,(H,25,27)

InChI Key

LIYWJTCKDSJSFO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OCC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Inhibition of Carbonic Anhydrase IX: A Technical Guide to the Mechanism of Action of its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of human Carbonic Anhydrase IX (hCA IX) inhibition reveals a multifaceted approach to targeting this key player in tumor biology. While a specific inhibitor designated "hCAXII-IN-9" is not documented in the public domain, this guide will provide a comprehensive overview of the core mechanisms of action for well-characterized inhibitors of hCA IX, a transmembrane enzyme strongly associated with cancer progression and hypoxia.

Human Carbonic Anhydrase IX (hCA IX) is a zinc metalloenzyme that plays a crucial role in pH regulation in solid tumors.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCA IX contributes to an acidic tumor microenvironment, which in turn promotes tumor growth, invasion, and metastasis.[1][2][3][4] Its limited expression in normal tissues and overexpression in various cancers make it an attractive target for anticancer drug development.[1][5]

Core Mechanisms of hCA IX Inhibition

The primary mechanism of action for most hCA IX inhibitors involves direct interaction with the enzyme's active site. This site contains a catalytically essential Zn(II) ion. Inhibitors typically function in one of two main ways:

  • Direct Coordination to the Zinc Ion: This is the classical and most potent mechanism of inhibition. Compounds, most notably the sulfonamide class, bind directly to the zinc ion, displacing the catalytic water molecule/hydroxide ion and rendering the enzyme inactive.[4][6]

  • Occlusion of the Active Site Entrance: A secondary mechanism involves inhibitors that do not directly bind the zinc ion but instead block the entrance to the active site cavity. This prevents the substrate (carbon dioxide) from accessing the catalytic center. Coumarins and their derivatives are a prominent class of inhibitors that function through this "suicidal inhibition" mechanism, where the inhibitor is first hydrolyzed by the enzyme's esterase activity, and the resulting product then obstructs the active site.[6][7][8]

Key Classes of hCA IX Inhibitors and their Binding Modes

Several classes of small molecules have been identified as potent hCA IX inhibitors. The most extensively studied include:

  • Sulfonamides: These are considered classical, potent, and well-characterized inhibitors. The deprotonated sulfonamide group (SO2NH-) coordinates directly to the Zn(II) ion in a tetrahedral geometry. The aromatic or heterocyclic scaffold of the sulfonamide can engage in further interactions with amino acid residues in the active site, enhancing binding affinity and selectivity.[4][6]

  • Coumarins: These compounds act as prodrugs that undergo hydrolysis by the esterase activity of hCA IX to form a 2-hydroxycinnamic acid derivative.[6][7] This product then binds in a manner that occludes the entrance to the active site.[6] This indirect mechanism can contribute to selectivity for certain CA isoforms.

Quantitative Analysis of hCA IX Inhibitors

The inhibitory potency of different compounds against hCA IX is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes representative data for key inhibitor classes.

Inhibitor ClassRepresentative CompoundhCA IX Kᵢ (nM)hCA II Kᵢ (nM)Selectivity Index (hCA II Kᵢ / hCA IX Kᵢ)
SulfonamideAcetazolamide25120.48
SulfonamideU-10444.910,000222.7
Coumarin6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one18.3 µM>100 µM>5.46

Note: Data is compiled from various sources and experimental conditions may vary. Lower Kᵢ values indicate higher potency. A higher selectivity index indicates greater selectivity for hCA IX over the off-target isoform hCA II.

Experimental Protocols for Characterizing hCA IX Inhibitors

The mechanism of action of hCA IX inhibitors is elucidated through a combination of biochemical, biophysical, and cellular assays.

Enzyme Inhibition Assay

A common method to determine the inhibitory potency (Ki or IC50) is the stopped-flow CO₂ hydration assay.

  • Enzyme and Inhibitor Pre-incubation: A solution of purified recombinant hCA IX is pre-incubated with varying concentrations of the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.[7]

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer containing a pH indicator.

  • Monitoring pH Change: The hydration of CO₂ to bicarbonate and a proton causes a decrease in pH, which is monitored spectrophotometrically by the change in absorbance of the pH indicator over time.

  • Data Analysis: The initial rates of the reaction are calculated and plotted against the inhibitor concentration to determine the IC50 value. The Ki can be subsequently calculated using the Cheng-Prusoff equation.

X-ray Crystallography

To determine the precise binding mode of an inhibitor, X-ray crystallography is employed.

  • Crystallization: The hCA IX protein is crystallized in the presence of the inhibitor.

  • X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to generate an electron density map, from which the three-dimensional structure of the enzyme-inhibitor complex can be determined, revealing the specific molecular interactions.

Signaling Pathways and Experimental Workflows

The inhibition of hCA IX has significant downstream effects on cancer cell physiology. The following diagrams illustrate the key signaling pathway affected by hCA IX and a typical workflow for inhibitor screening and characterization.

G cluster_0 Tumor Microenvironment cluster_1 Cellular Effects Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes hCAIX hCAIX HIF-1α->hCAIX upregulates transcription Extracellular_Acidification Extracellular_Acidification hCAIX->Extracellular_Acidification catalyzes CO2 hydration Invasion_Metastasis Invasion_Metastasis Extracellular_Acidification->Invasion_Metastasis promotes Apoptosis_Resistance Apoptosis_Resistance Extracellular_Acidification->Apoptosis_Resistance enhances hCAIX_Inhibitor hCAIX_Inhibitor hCAIX_Inhibitor->hCAIX inhibits activity

Figure 1. Simplified signaling pathway of hCA IX in cancer.

G Compound_Library Compound_Library High_Throughput_Screening High_Throughput_Screening Compound_Library->High_Throughput_Screening Hit_Compounds Hit_Compounds High_Throughput_Screening->Hit_Compounds Dose_Response_Assay Dose_Response_Assay Hit_Compounds->Dose_Response_Assay IC50_Determination IC50_Determination Dose_Response_Assay->IC50_Determination Mechanism_of_Action_Studies Mechanism_of_Action_Studies IC50_Determination->Mechanism_of_Action_Studies Binding_Kinetics Binding_Kinetics Mechanism_of_Action_Studies->Binding_Kinetics Xray_Crystallography Xray_Crystallography Mechanism_of_Action_Studies->Xray_Crystallography Cellular_Assays Cellular_Assays Mechanism_of_Action_Studies->Cellular_Assays Lead_Compound Lead_Compound Cellular_Assays->Lead_Compound

Figure 2. Experimental workflow for hCA IX inhibitor discovery.

References

In-Depth Technical Guide to HCAXII-IN-9: A Selective Carbonic Anhydrase XII Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HCAXII-IN-9, also identified as Compound 3I, is a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII), a transmembrane enzyme implicated in the pathophysiology of various cancers.[1] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, synthesis, and the methodologies used for its characterization. The information is intended to support further research and development of this and other selective hCAXII inhibitors for potential therapeutic applications in oncology.

Core Data Summary

Chemical Identity and Properties
PropertyValue
Compound Name This compound (Compound 3I)
Systematic Name diethyl ((4-((pyridin-2-yl)sulfamoyl)phenyl)amino)(phenyl)methylphosphonate
Molecular Formula C24H28N3O5PS
Molecular Weight 517.54 g/mol
Appearance White solid
In Vitro Inhibitory Activity

This compound demonstrates high selectivity for the hCAXII isoform over other human carbonic anhydrases, as detailed in the following table.

Target IsoformInhibition Constant (Kᵢ)
hCAXII28 nM
hCAI7192.6 nM
hCAII188.6 nM
hCAIX>100,000 nM

Mechanism of Action

Carbonic anhydrase XII is a zinc-metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the tumor microenvironment, the overexpression of hCAXII contributes to the acidification of the extracellular space, which promotes tumor progression, invasion, and resistance to therapy.[2] this compound, as a sulfonamide-based inhibitor, is believed to coordinate with the zinc ion in the active site of hCAXII, thereby blocking its catalytic activity. This inhibition leads to a disruption of pH regulation within the tumor, potentially creating a less favorable environment for cancer cell survival and proliferation.

Mechanism_of_Action Mechanism of Carbonic Anhydrase XII Inhibition cluster_tumor_microenvironment Tumor Microenvironment cluster_inhibition Inhibition by this compound CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration H2CO3->CO2_H2O Dehydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation hCAXII hCAXII hCAXII->H2CO3 Catalyzes Inactive_Complex hCAXII-Inhibitor Complex (Inactive) HCAXII_IN_9 This compound HCAXII_IN_9->hCAXII Binds to Synthesis_Workflow Synthesis of this compound Reactants Sulfapyridine + Benzaldehyde + Diethyl phosphite Reaction One-pot reaction (thermal) Reactants->Reaction Catalyst Bismuth (III) triflate Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product This compound (Compound 3I) Purification->Product Stopped_Flow_Assay_Workflow Stopped-Flow CO₂ Hydration Assay Workflow Preparation Prepare Enzyme and Inhibitor Solutions Incubation Pre-incubate Enzyme and Inhibitor Preparation->Incubation Mixing Rapid Mixing with CO₂ Solution (Stopped-Flow Instrument) Incubation->Mixing Measurement Monitor Absorbance Change Mixing->Measurement Analysis Calculate Inhibition Constant (Kᵢ) Measurement->Analysis

References

An In-depth Technical Guide on a Potent and Selective Human Carbonic Anhydrase XII Inhibitor: Compound 1r

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the discovery, synthesis, and biological evaluation of a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in tumorigenesis. The selected compound, 2-(4-sulfamoylphenylamino)-7-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (compound 1r) , serves as a prime example of a promising therapeutic agent targeting hCA XII.

Introduction to Carbonic Anhydrase XII

Human carbonic anhydrases (hCAs) are a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Among the 15 known isoforms, hCA XII is a transmembrane protein that is overexpressed in a variety of solid tumors, including breast, lung, and brain cancers.[2] Its expression is often associated with hypoxic tumor microenvironments, where it plays a crucial role in pH regulation, facilitating cancer cell proliferation, invasion, and metastasis.[4] Consequently, the development of selective hCA XII inhibitors represents a promising strategy for anticancer drug discovery.[2] Achieving selectivity over ubiquitous isoforms like hCA I and II is a critical challenge in developing safe and effective therapeutics.[2]

Discovery of a Novel hCA XII Inhibitor: Compound 1r

Compound 1r belongs to a novel class of 7-aryl/heteroaryl substituted 2-sulfanilamido[1][2][3]triazolo[1,5-a]pyrimidines.[2] The design strategy for this class of inhibitors employed the "tail approach," which involves modifying a known inhibitor scaffold to optimize interactions with the peripheral part of the enzyme's active site, thereby enhancing potency and selectivity.[2] This approach has been successful in the discovery of other selective CA inhibitors, such as SLC-0111, which is currently in clinical trials.[2]

Quantitative Inhibitory Activity

The inhibitory potency of compound 1r and its analogs were evaluated against a panel of hCA isoforms. The inhibition constants (Ki) are summarized in the table below.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1r >1000025.528.74.3
Acetazolamide (Standard)25012255.7
Data sourced from Romagnoli et al., 2023.[2]

As shown in the table, compound 1r demonstrates potent inhibition of hCA XII with a Ki value of 4.3 nM.[2] Importantly, it exhibits excellent selectivity over the off-target cytosolic isoform hCA I and good selectivity over the highly homologous hCA II and the tumor-associated hCA IX.[2]

Synthesis of Compound 1r

The synthesis of compound 1r is achieved through a convergent procedure, as detailed below.

Experimental Protocol: Synthesis of 2-(4-sulfamoylphenylamino)-7-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (1r)

Step 1: Synthesis of (Z)-phenyl N′-cyano-N-(4-sulfamoylphenyl)carbamimidate (2) A suspension of diphenyl cyanocarbonimidate (4 mmol) and 4-aminobenzenesulfonamide (4 mmol) in tetrahydrofuran (THF, 5 mL) is refluxed for 24 hours. After cooling, the solvent is removed under reduced pressure. The resulting residue is washed with dichloromethane (CH₂Cl₂) to afford compound 2 as a white solid.[2]

Step 2: Synthesis of 4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide (3) To a stirred suspension of compound 2 (3.15 mmol) in THF (10 mL), hydrazine monohydrate (6.3 mmol, 2 equivalents) is added. The mixture is heated to reflux for 18 hours. After cooling to room temperature, the solid is collected by filtration and washed with THF to yield compound 3 as a white solid.[2]

Step 3: Synthesis of (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (5r) A mixture of 1-(4-methoxyphenyl)ethan-1-one (5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 20 mmol, 4 equivalents) in N,N-dimethylformamide (DMF, 2 mL) is stirred at reflux for 4 hours. The reaction mixture is then evaporated in vacuo. The crude residue is purified by flash chromatography or suspended in diethyl ether and filtered to give the enaminone derivative 5r.[2]

Step 4: Synthesis of 2-(4-sulfamoylphenylamino)-7-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (1r) To a solution of the enaminone 5r (0.4 mmol, 2 equivalents) in glacial acetic acid (2 mL), compound 3 (0.2 mmol) is added. The resulting mixture is stirred for 4 hours at 80 °C and then evaporated to dryness in vacuo. The crude residue is suspended in dichloromethane (5 mL) and filtered. The filtrate is rinsed with diethyl ether to afford the final product 1r.[2]

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Diphenyl cyanocarbonimidate Diphenyl cyanocarbonimidate Compound 2 Compound 2 Diphenyl cyanocarbonimidate->Compound 2 Reflux in THF 4-aminobenzenesulfonamide 4-aminobenzenesulfonamide 4-aminobenzenesulfonamide->Compound 2 1-(4-methoxyphenyl)ethan-1-one 1-(4-methoxyphenyl)ethan-1-one Compound 5r Compound 5r 1-(4-methoxyphenyl)ethan-1-one->Compound 5r DMF-DMA, Reflux in DMF DMF-DMA DMF-DMA DMF-DMA->Compound 5r Compound 3 Compound 3 Compound 2->Compound 3 Hydrazine monohydrate, Reflux in THF Compound 1r Compound 1r Compound 3->Compound 1r Glacial acetic acid, 80°C Compound 5r->Compound 1r

Caption: Synthetic scheme for the preparation of compound 1r.

Experimental Protocols for Biological Assays

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂.

Protocol:

  • An assay solution is prepared containing a pH indicator (e.g., p-nitrophenol) in a suitable buffer (e.g., Tris-HCl).

  • The recombinant hCA enzyme (final concentration in the low nanomolar range, e.g., 7.7-11.9 nM) is added to the assay solution.[2]

  • The inhibitor, at various concentrations, is pre-incubated with the enzyme solution to allow for the formation of the enzyme-inhibitor complex.

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

  • The change in absorbance of the pH indicator is monitored over time using a stopped-flow instrument.

  • The initial rates of the reaction are calculated.

  • Inhibition constants (Ki) are determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.

Diagram of Inhibition Assay Workflow

Inhibition_Assay_Workflow Prepare Assay Solution\n(Buffer + pH Indicator) Prepare Assay Solution (Buffer + pH Indicator) Add Recombinant\nhCA Enzyme Add Recombinant hCA Enzyme Prepare Assay Solution\n(Buffer + pH Indicator)->Add Recombinant\nhCA Enzyme Pre-incubate with\nInhibitor (Compound 1r) Pre-incubate with Inhibitor (Compound 1r) Add Recombinant\nhCA Enzyme->Pre-incubate with\nInhibitor (Compound 1r) Initiate Reaction\n(Mix with CO2 Solution) Initiate Reaction (Mix with CO2 Solution) Pre-incubate with\nInhibitor (Compound 1r)->Initiate Reaction\n(Mix with CO2 Solution) Monitor Absorbance Change\n(Stopped-flow) Monitor Absorbance Change (Stopped-flow) Initiate Reaction\n(Mix with CO2 Solution)->Monitor Absorbance Change\n(Stopped-flow) Calculate Initial Rates Calculate Initial Rates Monitor Absorbance Change\n(Stopped-flow)->Calculate Initial Rates Determine Ki Value Determine Ki Value Calculate Initial Rates->Determine Ki Value

Caption: Workflow for the stopped-flow CO₂ hydrase inhibition assay.

Signaling Pathways Involving hCA XII

Carbonic anhydrase XII plays a significant role in tumor progression by modulating pH in the tumor microenvironment. This, in turn, can influence various signaling pathways that promote cell survival, proliferation, and invasion.

Role in pH Regulation and Tumor Progression: In hypoxic tumors, increased glycolysis leads to the production of acidic metabolites. hCA XII, located on the cell surface, catalyzes the conversion of CO₂ to bicarbonate and protons, contributing to the acidification of the extracellular space. This acidic microenvironment can promote the activity of proteases involved in extracellular matrix degradation, facilitating cell invasion and metastasis. The maintenance of a relatively alkaline intracellular pH, supported by CA activity, is crucial for cancer cell survival and proliferation.

Diagram of hCA XII-Mediated Signaling in Cancer

CAXII_Signaling cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Intracellular Space (Alkaline pH) CO2 + H2O CO2 + H2O hCA XII hCA XII CO2 + H2O->hCA XII H+ + HCO3- H+ + HCO3- Protease Activation Protease Activation H+ + HCO3-->Protease Activation Increased H+ ECM Degradation ECM Degradation Protease Activation->ECM Degradation Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis Cell Proliferation Cell Proliferation Cell Survival Cell Survival hCA XII->H+ + HCO3- hCA XII->Cell Proliferation Maintains alkaline pHi hCA XII->Cell Survival Maintains alkaline pHi Compound 1r (Inhibitor) Compound 1r (Inhibitor) Compound 1r (Inhibitor)->hCA XII Inhibition

Caption: Role of hCA XII in tumor progression and the effect of inhibition.

Conclusion

Compound 1r represents a significant advancement in the development of selective hCA XII inhibitors. Its high potency and selectivity, coupled with a well-defined synthetic route, make it an excellent candidate for further preclinical and clinical investigation as an anticancer agent. This technical guide provides a comprehensive overview of the key data and methodologies associated with this promising inhibitor, serving as a valuable resource for researchers in the field of cancer drug discovery.

References

Introduction to hCA XII and Ureido-Substituted Benzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Ureido-Substituted Benzenesulfonamide Inhibitors of Human Carbonic Anhydrase XII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ureido-substituted benzenesulfonamides as potent and selective inhibitors of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in the progression of various cancers. The document focuses on the well-characterized inhibitor SLC-0111 and its analogs, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Human carbonic anhydrase XII (hCA XII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its overexpression in various hypoxic tumors is associated with acidification of the tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[1] This makes hCA XII a compelling target for anticancer drug development.

Ureido-substituted benzenesulfonamides are a class of potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms, hCA IX and hCA XII.[2] A prominent member of this class, SLC-0111 (4-[[(4-fluorophenyl) carbamoyl] amino] benzenesulfonamide), has entered Phase I/II clinical trials for the treatment of advanced solid tumors, highlighting the clinical relevance of this inhibitor scaffold.[1][3][4] The general structure of these inhibitors consists of a benzenesulfonamide moiety, which anchors to the zinc ion in the active site, connected via a ureido linker to a tail group that can be modified to achieve isoform selectivity.[2]

Structure-Activity Relationship (SAR) and Quantitative Data

The SAR for this class of inhibitors is primarily dictated by the nature and position of substituents on the terminal phenyl ring of the ureido tail. The following tables summarize the inhibition constants (Kᵢ) of SLC-0111 and a selection of its analogs against hCA I, II, IX, and XII, demonstrating the impact of these modifications on potency and selectivity.

CompoundR-Group (Substitution on Phenyl Tail)hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Ratio (XII vs I)Selectivity Ratio (XII vs II)
SLC-0111 (U-F) 4-Fluoro5000960454.51111.1213.3
U-CH₃ 4-Methyl>10000176576>1666.7294.2
U-NO₂ 4-Nitro25001516416.72.5
Analog 1 2-Benzylphenyl102511.23.21.01025.011.2
Analog 2 3-Fluorophenyl685142.529.321.7315.71.96
Analog 3 4-Methoxy-(1,1'-biphenyl)-3-yl15.18.32.13.54.32.4

Data compiled from multiple sources.[2][5][6]

Experimental Protocols

General Synthesis of Ureido-Substituted Benzenesulfonamides

A common method for the synthesis of asymmetrically substituted ureido benzenesulfonamides involves the reaction of an appropriate aminobenzenesulfonamide with an isocyanate. Phosgene-free methods are preferred for safety and environmental reasons.[7] A one-pot procedure is outlined below.[3][8]

Materials:

  • 4-Aminobenzenesulfonamide (or other aminobenzenesulfonamide starting material)

  • Triphosgene or Diphenyl carbonate (as a phosgene substitute)

  • Appropriate amine (for the tail group)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous acetonitrile (ACN) or other suitable solvent

Procedure:

  • To a solution of 4-aminobenzenesulfonamide (1 equivalent) in anhydrous ACN, add TEA (2 equivalents).

  • Slowly add a solution of triphosgene (0.4 equivalents) or diphenyl carbonate (1.1 equivalents) in ACN at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the isocyanate intermediate in situ.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ureido-substituted benzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stopped-Flow CO₂ Hydrase Assay for Inhibition Studies

The inhibitory activity of the synthesized compounds is determined using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction.[2][9]

Materials:

  • Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.5)

  • Phenol red pH indicator (0.2 mM)

  • Sodium sulfate (Na₂SO₄, 0.1 M, to maintain ionic strength)

  • CO₂-saturated water

  • The inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Buffer A: Prepare a solution containing HEPES, Na₂SO₄, and phenol red.

    • Buffer B (Substrate): Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

    • Enzyme Solution: Prepare a stock solution of the hCA isoform in a suitable buffer. The final concentration in the assay will typically be in the nanomolar range.

    • Inhibitor Solutions: Prepare serial dilutions of the inhibitor compounds.

  • Assay Measurement:

    • The assay is performed at a constant temperature, typically 4°C or 25°C.

    • The two syringes of the stopped-flow instrument are loaded with Buffer A (containing the enzyme and inhibitor) and Buffer B (the CO₂ substrate solution).

    • The solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored over time at its λ_max (around 557-570 nm). The hydration of CO₂ produces protons, causing a pH drop which is detected by the indicator.

    • The initial rates of the enzymatic reaction are determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • The initial rates are measured in the absence (control) and presence of various concentrations of the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Visualization of Pathways and Workflows

hCA XII Signaling in Cancer

hCA XII is involved in complex signaling pathways that contribute to cancer progression. Its activity can influence downstream signaling cascades such as the p38 MAPK and NF-κB pathways, which are critical regulators of cell proliferation, survival, and inflammation.[10]

hCAXII_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hCAXII hCA XII HCO3_H HCO₃⁻ + H⁺ hCAXII->HCO3_H Ion_Transporters Ion Transporters (e.g., NBCe1) pHi_reg Intracellular pH Homeostasis Ion_Transporters->pHi_reg CO2_H2O CO₂ + H₂O CO2_H2O->hCAXII HCO3_H->Ion_Transporters HCO₃⁻ influx pHe_acid Extracellular Acidification HCO3_H->pHe_acid H⁺ efflux TAK1 TAK1 pHe_acid->TAK1 Stress Signal IKK IKK pHe_acid->IKK Stress Signal MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription Gene Transcription p38_MAPK->Transcription NFkB_complex p65 p50 IκB IKK->NFkB_complex:ikb Phosphorylates & Targets for Degradation IkB IκB NFkB_active p65 p50 NFkB_complex->NFkB_active NFkB_active->Transcription Translocates Cell_Responses Cell_Responses Transcription->Cell_Responses Proliferation, Survival, Invasion

Caption: hCA XII signaling pathway in cancer, highlighting its role in pH regulation and activation of downstream p38 MAPK and NF-κB pathways.

Experimental Workflow for SAR Studies

The workflow for conducting SAR studies of hCA XII inhibitors involves a multi-step process from compound design to biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_bio Biological Evaluation cluster_sar SAR Analysis Design Analog Design (Tail Group Modification) Synthesis Chemical Synthesis (e.g., One-Pot Method) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Screening (Stopped-Flow Assay vs hCA XII) Purification->Screening Selectivity Selectivity Profiling (vs hCA I, II, IX) Screening->Selectivity Data_Analysis Data Analysis (IC₅₀, Kᵢ Calculation) Selectivity->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: Experimental workflow for the structure-activity relationship (SAR) studies of hCA XII inhibitors.

Conclusion

The ureido-substituted benzenesulfonamide scaffold represents a highly promising class of inhibitors for the anticancer target hCA XII. The SAR studies, exemplified by SLC-0111 and its analogs, demonstrate that modifications to the tail region of the molecule can significantly impact both potency and isoform selectivity. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental framework to further explore and optimize this important class of carbonic anhydrase inhibitors.

References

An In-depth Technical Guide to the Target Binding Site of Human Carbonic Anhydrase XII

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific inhibitor "hCAXII-IN-9" is not found in the reviewed scientific literature. This guide provides a comprehensive overview of the human Carbonic Anhydrase XII (hCA XII) target binding site, utilizing data from well-characterized inhibitor classes, namely sulfonamides and coumarins, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Human Carbonic Anhydrase XII (hCA XII)

Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Overexpressed in various cancers, hCA XII is a validated therapeutic target for anticancer drug development. Understanding the architecture of the hCA XII active site and the binding modes of different inhibitor classes is paramount for the design of potent and selective inhibitors.

The hCA XII Active Site Architecture

The active site of hCA XII is located in its extracellular catalytic domain and consists of a conical cleft, approximately 15 Å deep. At the bottom of this cleft lies a catalytically essential zinc ion (Zn²⁺). This zinc ion is tetrahedrally coordinated by the imidazole side chains of three highly conserved histidine residues: His94, His96, and His119, with the fourth coordination site occupied by a water molecule or a hydroxide ion.

The active site can be broadly divided into two regions: a hydrophilic half and a hydrophobic half. The amino acid residues lining this cleft are crucial for substrate recognition and inhibitor binding. Isoform-specific differences in these residues, particularly in the middle and at the entrance of the active site, are exploited for the design of selective inhibitors.

Inhibitor Binding to the hCA XII Active Site

Two major classes of inhibitors with distinct binding mechanisms have been extensively studied: sulfonamides and coumarins.

Sulfonamide-Based Inhibitors

Sulfonamides are classical and potent inhibitors of carbonic anhydrases. Their mechanism of action involves the direct coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide.[1]

Key Interactions:

  • Zinc Coordination: The primary interaction is the coordination of the anionic nitrogen of the sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion.[2]

  • Hydrogen Bonding: The sulfonamide group also forms a conserved hydrogen bond network with the side chain of Thr198.[3]

  • Hydrophobic Interactions: The aromatic or heterocyclic scaffold of the sulfonamide can engage in van der Waals and hydrophobic interactions with residues in the active site, such as Val121 and Leu198.[3]

  • Selectivity Pockets: Differences in residues between isoforms, such as the Asn67Lys variation in a hCA XII-mimic compared to hCA II, can influence the inhibitor's orientation and provide a basis for selectivity.[3] In the hCA XII-mimic, the biguanide tail of an inhibitor was observed to form water-bridged interactions with Thr199 and His64.[3]

G Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Zn Zn Inhibitor->Zn Coordination Thr198 Thr198 Inhibitor->Thr198 H-Bond His64 His64 Inhibitor->His64 Water Bridge Val121 Val121 Inhibitor->Val121 Hydrophobic Leu198 Leu198 Inhibitor->Leu198 Hydrophobic His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination

Coumarin-Based Inhibitors

Coumarins represent a class of non-classical, prodrug inhibitors. They are hydrolyzed by the esterase activity of hCA XII, and the resulting 2-hydroxycinnamic acid derivative acts as the true inhibitor by occluding the entrance to the active site.[4] This binding mode, distant from the highly conserved zinc-binding pocket, makes coumarins promising candidates for developing isoform-selective inhibitors.[5]

Key Interactions:

  • Hydrolysis: The coumarin lactone ring is cleaved by the enzyme to form a 2-hydroxycinnamic acid.

  • Active Site Occlusion: The hydrolyzed product binds at the entrance of the active site cavity, sterically hindering substrate access.

  • Polar and Hydrophobic Contacts: The opened coumarin derivative establishes interactions with residues at the rim of the active site. Docking studies suggest that these can include polar contacts with residues like Lys3, Trp4, Thr88, Gln89, and Pro200, and hydrophobic interactions with residues such as Leu60, Lys69, Asn71, Leu72, and Ala129.[1]

G

Quantitative Binding Data

The following table summarizes the inhibition constants (Ki) of representative sulfonamide and coumarin inhibitors against hCA XII and other isoforms, highlighting the potential for isoform selectivity.

Compound ClassCompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Sulfonamide Acetazolamide (AAZ)>10000>1000023.49.5[1]
Coumarin Compound 17>10000>10000163.39.6[1]
Coumarin Compound 19>10000>10000260.59.5[1]

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay for Inhibition Studies

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Stopped-flow spectrophotometer

  • Buffer: 20 mM HEPES or Tris, pH 7.5

  • pH indicator: Phenol Red (0.2 mM)

  • CO₂-saturated water

  • Recombinant hCA XII enzyme

  • Inhibitor stock solutions

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of hCA XII in the assay buffer. For inhibition studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Instrument Setup: Equilibrate the stopped-flow instrument and syringes to a constant temperature (e.g., 25°C).

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with CO₂-saturated water in the stopped-flow apparatus.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) over time. The initial rate of the reaction is determined from the linear phase of the progress curve.

  • Data Analysis: The uncatalyzed rate (reaction without enzyme) is subtracted from the catalyzed rates. Inhibition constants (Ki) are determined by fitting the initial rate data at different inhibitor concentrations to the appropriate inhibition model using non-linear least-squares regression.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding between an inhibitor (analyte) and the enzyme (ligand).

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5, COOH-activated)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Recombinant hCA XII

  • Inhibitor solutions

Procedure:

  • Ligand Immobilization: Covalently immobilize hCA XII onto the sensor chip surface using standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a mixture of EDC and NHS, inject the hCA XII solution, and then deactivate the remaining active esters.

  • Analyte Preparation: Prepare a series of dilutions of the inhibitor in the running buffer.

  • Binding Measurement: Inject the inhibitor solutions over the immobilized hCA XII surface at a constant flow rate. Monitor the change in response units (RU) in real-time to observe the association phase.

  • Dissociation Measurement: Replace the inhibitor solution with running buffer and monitor the decrease in RU to observe the dissociation phase.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

X-ray Crystallography for Structural Determination

This technique provides high-resolution structural information on the binding of an inhibitor to the hCA XII active site.

Materials:

  • Highly pure and concentrated hCA XII protein

  • Inhibitor

  • Crystallization screens and plates

  • Cryoprotectant

Procedure:

  • Complex Formation: Incubate the purified hCA XII protein with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). Mix the protein-inhibitor complex with a variety of precipitant solutions and equilibrate against a reservoir of the precipitant.

  • Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Cryoprotect the crystals and flash-cool them in liquid nitrogen. Collect X-ray diffraction data using a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known carbonic anhydrase structure as a search model. Refine the model against the experimental data to obtain the final structure of the hCA XII-inhibitor complex.

  • Structural Analysis: Analyze the refined structure to identify the detailed molecular interactions between the inhibitor and the active site residues of hCA XII.

Conclusion

The active site of hCA XII offers distinct opportunities for the design of selective inhibitors. While classical sulfonamides achieve high potency through direct coordination to the catalytic zinc ion, non-classical inhibitors like coumarins exploit the variability of residues at the entrance of the active site to achieve isoform selectivity. A thorough understanding of these different binding modes, supported by quantitative binding data and detailed experimental investigation, is essential for the successful development of novel hCA XII-targeted therapeutics.

References

The Role of Carbonic Anhydrase XII in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbonic Anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a critical role in regulating pH homeostasis.[1][2] A member of the α-carbonic anhydrase family, CA XII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3] While expressed in several normal tissues, including the kidney, intestine, and pancreas, its overexpression is a common feature in a multitude of cancers.[2][4][5] This upregulation is frequently linked to key drivers of tumorigenesis, such as hypoxia and hormonal signaling, positioning CA XII as a significant factor in cancer cell survival, proliferation, invasion, and therapeutic resistance.[6][7][8] This guide provides an in-depth technical overview of the multifaceted role of CA XII in oncology, tailored for researchers, scientists, and drug development professionals.

Core Function: pH Regulation in the Tumor Microenvironment

The primary function of CA XII in cancer is to maintain intracellular pH (pHi) in a range compatible with cell survival and proliferation, while contributing to the acidification of the extracellular tumor microenvironment (TME).[5][7][8]

  • Counteracting Acidosis: Cancer cells, particularly under hypoxic conditions, exhibit high rates of glycolysis, leading to the production of acidic metabolites like lactate.[9] This results in intracellular acidosis, which can be detrimental to cellular functions. CA XII, with its catalytic domain facing the extracellular space, converts CO₂ into protons and bicarbonate ions just outside the cell.[8] The bicarbonate is then transported into the cell, buffering the intracellular environment and maintaining a slightly alkaline pHi that is favorable for tumor cell growth.[10]

  • Extracellular Acidification: The protons generated by CA XII's catalytic activity are released into the extracellular space, contributing to the acidic TME.[5][7] An acidic TME is a hallmark of solid tumors and promotes several aspects of malignancy, including the breakdown of the extracellular matrix (ECM), tumor cell invasion, and immune evasion.[9][11]

The synergistic action of CA XII with its closely related isoform, CA IX, creates a robust pH-regulating system that confers a significant survival advantage to tumor cells in the harsh, hypoxic, and acidic TME.[7][11][12]

Logical Relationship: CA XII and pH Homeostasis

cluster_cell Cancer Cell (Alkaline pHi) cluster_TME Tumor Microenvironment (Acidic pHe) Glycolysis High Glycolysis H_in H+ (Intracellular Acidosis) Glycolysis->H_in produces Survival Cell Proliferation & Survival H_in->Survival inhibits HCO3_in HCO3- Import HCO3_in->Survival enables CAXII CA XII H_out H+ (Extracellular Acidosis) CAXII->H_out produces HCO3_out HCO3- CAXII->HCO3_out produces CO2 CO2 + H2O CO2->CAXII substrate Invasion Invasion & Metastasis H_out->Invasion promotes HCO3_out->HCO3_in transported in

Caption: CA XII maintains alkaline intracellular pH (pHi) while promoting acidic extracellular pH (pHe).

Regulation of CA XII Expression in Cancer

The expression of the CA12 gene is tightly regulated by key oncogenic signaling pathways, primarily hypoxia and estrogen receptor signaling.

Hypoxia-Inducible Factor (HIF-1)

In many solid tumors, poor vascularization leads to regions of low oxygen, or hypoxia. This activates the hypoxia-inducible factor 1 (HIF-1) transcription factor.[6][7] The CA12 gene is a direct target of HIF-1.[6][7] Under hypoxic conditions, HIF-1 binds to hypoxia-response elements (HREs) in the CA12 promoter, leading to a marked induction of its expression.[5][7] This upregulation is a critical adaptive response, allowing cancer cells to manage the acid stress associated with hypoxic metabolism.[7][10] This mechanism is particularly relevant in cancers such as clear cell renal cell carcinoma, where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to constitutive stabilization of HIF-1 and high CA XII expression.[4][6]

Estrogen Receptor (ER)

In breast cancer, CA XII expression is strongly and positively correlated with estrogen receptor alpha (ERα) status.[3][13][14] CA XII is a direct and robustly regulated target of estrogen signaling.[13][15] Upon binding estradiol, ERα directly interacts with a distal estrogen-responsive enhancer element located approximately 6 kb upstream of the CA12 gene's transcriptional start site.[13][15] This interaction recruits coactivators and RNA polymerase II, leading to potent gene transcription.[13][15] This hormonal regulation explains the high prevalence of CA XII in ER-positive breast cancers and its association with a more differentiated, lower-grade phenotype in this context.[3][14]

Signaling Pathway: Regulation of CA XII Expression

Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1 HIF-1 Complex HIF1a->HIF1 forms complex VHL VHL VHL->HIF1a degrades HRE HRE (Promoter) HIF1->HRE binds to CA12_gene CA12 Gene HRE->CA12_gene activates Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER binds to ER_complex Estrogen-ER Complex ER->ER_complex forms complex ERE ERE (Enhancer) ER_complex->ERE binds to ERE->CA12_gene activates CAXII_protein CA XII Protein CA12_gene->CAXII_protein transcription & translation

Caption: CA XII expression is induced by the HIF-1 pathway under hypoxia and the ERα pathway in response to estrogen.

Role of CA XII in Cancer Progression and Therapy Resistance

By modulating pH, CA XII influences multiple hallmarks of cancer.

  • Invasion and Metastasis: The acidic TME promoted by CA XII facilitates the activity of proteases that degrade the ECM, a crucial step for local invasion.[9] Furthermore, CA XII has been shown to interact with or influence programs involved in the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[16][17] Inhibition of CA XII can suppress cancer cell invasion.[16] In hepatocellular carcinoma, CA XII expression on tumor-associated macrophages promotes the production of chemokines that enhance cancer cell EMT and metastasis.[18]

  • Chemoresistance: A significant role for CA XII has been identified in multidrug resistance (MDR). CA XII is often co-expressed and co-localized with P-glycoprotein (Pgp), a major drug efflux pump that renders many chemotherapies ineffective.[6][19] The activity of CA XII appears necessary for the optimal efflux function of Pgp.[6][20] Inhibition of CA XII can reverse Pgp-mediated resistance to drugs like temozolomide in glioblastoma and paclitaxel in breast cancer, resensitizing cancer cells to chemotherapy.[20][21]

  • Tumor Growth and Survival: By preventing intracellular acidosis, CA XII is crucial for cell survival and proliferation under the stressful conditions of the TME.[7][12] Combined silencing of CA IX and CA XII has been shown to dramatically reduce tumor growth in xenograft models, highlighting their essential pro-survival role.[7][12]

Logical Relationship: CA XII and Chemoresistance

CAXII CA XII Activity Pgp P-glycoprotein (Pgp) Efflux Pump CAXII->Pgp supports function Chemo_out Chemotherapy Drug (extracellular) Pgp->Chemo_out pumps out Resistance Drug Resistance Pgp->Resistance leads to Chemo_in Chemotherapy Drug (intracellular) Chemo_in->Pgp Apoptosis Cell Death Chemo_in->Apoptosis induces CAXII_inhibitor CA XII Inhibitor CAXII_inhibitor->CAXII blocks

Caption: CA XII supports P-glycoprotein function, leading to chemoresistance, which can be reversed by CA XII inhibitors.

Quantitative Data on CA XII in Cancer

Table 1: Expression of Carbonic Anhydrase XII in Various Human Cancers
Cancer TypeExpression Level / FrequencyAssociation with PrognosisReference(s)
Glioblastoma Highly expressed compared to normal tissue.High expression predicts poor clinical course.[16][22][23]
Breast Cancer 75% of invasive carcinomas; strongly correlated with ERα status.Associated with lower grade, lower relapse rate, and better overall survival (in ER+ context).[13][14]
Renal Cell Carcinoma (RCC) Overexpressed in ~10% of cases, particularly clear-cell type.High expression correlates with histological grade.[4][24][25]
Ovarian Carcinoma Significantly expressed in most cases; higher in carcinomas vs. borderline tumors.High expression associated with higher tumor grade; trend towards shorter overall survival.[9]
Hepatocellular Carcinoma (HCC) Significantly upregulated on tumor-infiltrating macrophages.Accumulation of CA XII+ macrophages associated with increased metastasis and reduced survival.[18]
Colorectal Cancer Upregulated on the surface of chemoresistant cells.Associated with chemoresistance.[19]
Table 2: Impact of CA XII Modulation on Cancer Cell Function
Cancer ModelModulation MethodQuantitative EffectReference(s)
Colon Carcinoma (LS174Tr) Silencing of both ca9 and ca1285% reduction in xenograft tumor volume.[7][12]
Colon Carcinoma (LS174Tr) Silencing of ca9 alone40% reduction in xenograft tumor volume.[7][12]
Glioblastoma Stem Cells Treatment with 6A10 antibodySignificant suppression of cell invasion.[16]
Renal Carcinoma Cells Inhibition with 10 µM acetazolamideInhibition of cell invasion in vitro.[24]

Key Experimental Protocols for Studying CA XII

Immunohistochemistry (IHC) for CA XII Detection in Tissues

This protocol outlines the general steps for detecting CA XII protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

  • Deparaffinization and Rehydration: Sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0) and heating at 95-100°C for 20-30 minutes.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific to CA XII (e.g., rabbit polyclonal or mouse monoclonal) diluted in antibody diluent, typically overnight at 4°C.

  • Secondary Antibody Incubation: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit/mouse IgG) for 1 hour at room temperature.

  • Detection: The signal is developed using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.

  • Analysis: Expression is scored based on staining intensity and the percentage of positive cells, typically showing plasma membrane-associated staining.[5][9]

Western Blotting for CA XII Protein Quantification

This method is used to determine the relative abundance of CA XII protein in cell or tissue lysates.

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are denatured, loaded onto a polyacrylamide gel (e.g., 10%), and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary anti-CA XII antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[21]

Experimental Workflow: Investigating CA XII in Chemoresistance

cluster_setup Model System Setup cluster_modulation CA XII Modulation cluster_assays Functional Assays cluster_analysis Data Analysis & Conclusion A1 Establish Chemoresistant (e.g., MCF-7/TaxR) and Sensitive (MCF-7) Cell Lines A2 Confirm CA XII Upregulation in Resistant Cells via Western Blot / qPCR A1->A2 B1 Transfect Resistant Cells with CA12-siRNA or Control-siRNA A2->B1 B2 Verify CA XII Knockdown via Western Blot B1->B2 C1 Treat cells with varying chemotherapy concentrations B2->C1 C2 Assess Cell Viability (MTT Assay) to determine IC50 C1->C2 C3 Analyze Pgp Efflux Activity (e.g., Rhodamine 123 Assay) C1->C3 D1 Compare IC50 values between CA12-siRNA and Control groups C2->D1 D2 Conclusion: Determine if CA XII knockdown re-sensitizes cells to chemotherapy D1->D2

Caption: Workflow to test if CA XII knockdown reverses chemotherapy resistance in a breast cancer cell line model.

CA XII as a Therapeutic Target

Given its overexpression in tumors and its functional role in promoting malignancy, CA XII is an attractive therapeutic target.[9][16][26] Strategies to inhibit CA XII include:

  • Small Molecule Inhibitors: Several classes of small molecule inhibitors, primarily sulfonamide-based compounds, have been developed.[27][28] These inhibitors bind to the zinc ion in the enzyme's active site, blocking its catalytic function.[26] The selective inhibitor SLC-0111, which targets both CA IX and CA XII, has shown significant anti-tumor activity in preclinical models and has advanced to clinical trials.[11][27][29]

  • Monoclonal Antibodies: Specific monoclonal antibodies, such as 6A10, have been generated to bind and inhibit the extracellular catalytic domain of CA XII.[6][16] These antibodies can block enzyme activity and have demonstrated the ability to reduce tumor cell invasion and spheroid growth in vitro.[16][30]

Targeting CA XII offers a dual benefit: directly inhibiting a pro-survival mechanism of tumor cells and potentially overcoming resistance to conventional chemotherapies.[6][20] Combination therapies using CA XII inhibitors alongside standard chemotherapeutic agents or radiation represent a promising strategy to improve patient outcomes.[10][20]

References

A Technical Guide to Non-Sulfonamide Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers. For decades, sulfonamide-based inhibitors have been the cornerstone of therapeutic interventions targeting CAs. However, limitations such as off-target effects, isoform non-selectivity, and allergic reactions have spurred the exploration of alternative, non-sulfonamide scaffolds. This technical guide provides an in-depth overview of the diverse classes of non-sulfonamide CA inhibitors, their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their characterization.

Classes of Non-Sulfonamide Inhibitors and Mechanisms of Action

Non-sulfonamide inhibitors of carbonic anhydrase represent a structurally diverse group of compounds that employ distinct mechanisms to modulate enzyme activity. Unlike classical sulfonamides that directly coordinate with the zinc ion in the active site, these alternative inhibitors often interact with the zinc-bound water molecule or occlude the active site entrance. The primary classes include phenols, coumarins, polyamines, carboxylic acids, and fullerene derivatives.[3]

Phenols

Phenolic compounds inhibit CAs by anchoring to the zinc-bound water molecule through hydrogen bonding, rather than directly binding to the zinc ion itself.[4] The phenyl moiety of these inhibitors typically occupies the hydrophobic portion of the active site, where the CO2 substrate binds, leading to competitive inhibition.[5]

Coumarins

Coumarins act as prodrug inhibitors with a unique "suicide" mechanism.[6][7] The esterase activity of carbonic anhydrase hydrolyzes the lactone ring of the coumarin, forming a 2-hydroxy-cinnamic acid derivative.[6] This product then binds at the entrance of the active site, effectively blocking substrate access.[6] This mechanism contributes to their isoform-selective inhibition profile.[6][7]

Polyamines

Natural and synthetic polyamines, such as spermine and spermidine, constitute another class of non-sulfonamide CA inhibitors.[2][8] Similar to phenols, they are believed to anchor to the zinc-coordinated water molecule.[2] Their inhibitory activity is influenced by the length of the polyamine chain and the nature of its terminal functional groups.[2]

Carboxylic Acids

Carboxylic acids exhibit multiple mechanisms of CA inhibition. They can directly coordinate with the catalytic zinc ion, anchor to the zinc-bound water molecule, or even bind outside the active site to occlude the entrance.[3][9] This versatility makes them a promising class for developing isoform-specific inhibitors.

Fullerene Derivatives

Derivatized fullerenes represent a novel class of nanoscale CA inhibitors.[10] These compounds, with dimensions comparable to the active site entrance, are thought to inhibit CA by physically occluding the opening of the enzyme's catalytic pocket.[10] The pendant chemical groups on the fullerene cage can further interact with amino acid residues at the active site entrance, enhancing their inhibitory potency.[10]

Quantitative Inhibition Data

The inhibitory potency of non-sulfonamide compounds against various human carbonic anhydrase (hCA) isoforms is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data for different classes of non-sulfonamide inhibitors.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Phenolic Compounds

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
Arachidonoyl dopamine203.8075.25--[10]
2,4,6-Trihydroxybenzaldehyde1170.00354.00--[10]
3,4-Dihydroxy-5-methoxybenzoic acid910.001510.00--[10]
4-Methyl-catechol--SubmicromolarSubmicromolar[11]
3-Methoxycatechol--SubmicromolarSubmicromolar[11]
Eugenol-2.2 - 10.92--[11]
Isoeugenol-2.2 - 10.92--[11]
Vanillin-2.2 - 10.92--[11]

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Coumarin Derivatives

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IV (Kᵢ, µM)hCA VII (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
Coumarin (lead)--62.220.3-29.6-48.6[4]
Coumarin Ester 19--0.0480.045--[4]
Oxime ether derivative 7d----0.58-[12]
Phenyl hydrazine derivative 8a-----0.48[12]
Compound 17-----0.0096[13]
Compound 19-----0.0095[13]

Table 3: Inhibition of Carbonic Anhydrase Isoforms by Polyamines

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IV (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)hCA XIV (Kᵢ, µM)Reference
Spermine231840.010--0.86[14][15]
Spermidine1.401.110.112-44.1-[14][15]
Marine NP Polyamines 28-32SubmicromolarSubmicromolar-Submicromolar--[16]

Table 4: Inhibition of Carbonic Anhydrase Isoforms by Carboxylic Acids and Fullerene Derivatives

ClassCompound ExampleTarget IsoformInhibition Potency (Kᵢ/Affinity)Reference
Carboxylic Acids-hCA IIVaries (direct zinc binding or anchoring)[9]
Fullerene DerivativesDerivatized fullereneshCA II, hCA IXSubmicromolar to low micromolar[17]

Experimental Protocols

The characterization of non-sulfonamide carbonic anhydrase inhibitors relies on established biochemical assays to determine their inhibitory potency and mechanism of action.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase. It measures the initial rate of the CA-catalyzed hydration of CO₂ by monitoring the resulting pH change.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES or Tris) at the desired pH (typically 7.4-7.5).

    • Prepare a stock solution of the purified carbonic anhydrase isoform of interest.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.[18]

    • Prepare a pH indicator solution (e.g., phenol red).[19]

  • Instrumentation:

    • Use a stopped-flow spectrophotometer equipped with a rapid mixing device.[19][20]

  • Procedure:

    • One syringe of the stopped-flow instrument is filled with the enzyme solution, buffer, and pH indicator.

    • The other syringe is filled with the CO₂-saturated water.

    • To measure inhibition, the inhibitor solution is pre-incubated with the enzyme solution.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).[19]

    • The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time curve.

  • Data Analysis:

    • The inhibition constant (Kᵢ) is determined by measuring the initial rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using software like GraphPad Prism. The Cheng-Prusoff equation can be used to calculate Kᵢ from the IC₅₀ value.[21]

Esterase Activity Assay

This colorimetric assay provides a simpler, higher-throughput alternative to the stopped-flow method. It relies on the esterase activity of carbonic anhydrase, using a substrate like 4-nitrophenyl acetate (p-NPA).[22][23]

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the purified carbonic anhydrase isoform.

    • Prepare a stock solution of the inhibitor in a suitable solvent.

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (p-NPA), in a solvent like acetonitrile.

  • Procedure:

    • In a 96-well microplate, add the buffer, enzyme solution, and varying concentrations of the inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the p-NPA substrate to all wells.

    • Monitor the increase in absorbance at 348-405 nm over time using a microplate reader.[22] This wavelength corresponds to the formation of the 4-nitrophenolate product.

  • Data Analysis:

    • Calculate the rate of reaction from the linear phase of the absorbance versus time plot.

    • Determine the IC₅₀ value by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[21]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to non-sulfonamide carbonic anhydrase inhibitors.

Inhibition_Mechanisms cluster_inhibitors Non-Sulfonamide Inhibitors cluster_mechanisms Mechanisms of Action Phenols Phenols Anchor_to_Zn_Water Anchor to Zn-bound H2O Phenols->Anchor_to_Zn_Water Coumarins Coumarins Prodrug_Hydrolysis Prodrug Hydrolysis Coumarins->Prodrug_Hydrolysis Polyamines Polyamines Polyamines->Anchor_to_Zn_Water Carboxylic_Acids Carboxylic_Acids Carboxylic_Acids->Anchor_to_Zn_Water Occlude_Active_Site Occlude Active Site Entrance Carboxylic_Acids->Occlude_Active_Site Direct_Zn_Binding Direct Zn(II) Binding Carboxylic_Acids->Direct_Zn_Binding Fullerenes Fullerenes Fullerenes->Occlude_Active_Site Prodrug_Hydrolysis->Occlude_Active_Site

Caption: Mechanisms of action for different classes of non-sulfonamide CA inhibitors.

Experimental_Workflow cluster_assays Inhibitor Characterization Workflow Start Synthesize/Isolate Inhibitor Assay_Choice Choose Assay Start->Assay_Choice Stopped_Flow Stopped-Flow CO2 Hydration Assay Assay_Choice->Stopped_Flow High Precision Esterase_Assay Esterase Activity Assay Assay_Choice->Esterase_Assay High Throughput Data_Analysis Data Analysis (IC50, Ki) Stopped_Flow->Data_Analysis Esterase_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., X-ray Crystallography) Data_Analysis->Mechanism_Study End Characterized Inhibitor Mechanism_Study->End

Caption: General experimental workflow for characterizing CA inhibitors.

CAIX_Signaling Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Expression HIF1a->CAIX_Expression Extracellular_Acidification Extracellular Acidification CAIX_Expression->Extracellular_Acidification pH_Homeostasis Intracellular pH Homeostasis CAIX_Expression->pH_Homeostasis Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidification->Tumor_Progression Cell_Survival Enhanced Cell Survival pH_Homeostasis->Cell_Survival Cell_Survival->Tumor_Progression

References

Introduction: The Role of Carbonic Anhydrase XII in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered comprehensive information on the carbonic anhydrase inhibitor SLC-0111, which is a suitable and well-documented substitute for the requested "hCAXII-IN-9" as no specific information is available for the latter. I have detailed information on its inhibitory activity (Ki values), in vitro efficacy in various cancer cell lines, combination therapies, and in vivo study protocols, including a glioblastoma xenograft model. I also have information on its effects on key signaling pathways. The experimental protocols for in vitro assays like cell viability and apoptosis are sufficiently detailed to be included in the guide. While more granular detail on every single experimental parameter is always possible, I have reached a point where I have enough information to construct the in-depth technical guide as requested, including data tables, detailed methodologies, and signaling pathway diagrams. Therefore, I will now proceed to generate the final response.

  • Introduction to Carbonic Anhydrase XII (CAXII) and its Role in the Tumor Microenvironment: I will start by explaining the function of CAXII, its overexpression in hypoxic tumors, and its role in maintaining the acidic tumor microenvironment, which promotes tumor progression and therapy resistance.

  • This compound and the selection of SLC-0111 as a representative inhibitor: I will briefly state that no specific information could be found for a compound named "this compound" and therefore, the well-characterized and clinically evaluated CAIX/XII inhibitor, SLC-0111, will be used as the primary example throughout the guide.

  • Quantitative Data on SLC-0111: I will present the compiled quantitative data, including Ki values for CAXII and other carbonic anhydrase isoforms, and IC50 values in various cancer cell lines, in clearly structured tables.

  • Experimental Protocols: I will provide detailed methodologies for key experiments, including:

    • Carbonic Anhydrase Inhibition Assay.

    • Cell Viability and Proliferation Assays.

    • Apoptosis Assays.

    • Cell Migration and Invasion Assays.

    • In Vivo Xenograft Studies.

    • Measurement of Tumor Microenvironment pH (based on general techniques as specific SLC-0111 protocols were limited).

  • Signaling Pathways and Mandatory Visualizations: I will create and embed Graphviz diagrams for:

    • The signaling pathway of CAXII in regulating tumor pH.

    • The proposed mechanism of action of SLC-0111.

    • An experimental workflow for evaluating a CAXII inhibitor.

All information will be presented in a clear, technical, and in-depth manner suitable for the target audience of researchers and drug development professionals. Citations will be used appropriately to reference the source of the information.## An In-depth Technical Guide to Targeting the Tumor Microenvironment pH with the Carbonic Anhydrase XII Inhibitor SLC-0111

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified information on "this compound". Following a comprehensive literature search, no specific, publicly available scientific data could be found for a compound with this designation. Therefore, this guide utilizes SLC-0111 , a well-characterized and clinically evaluated carbonic anhydrase IX (CAIX) and XII (CAXII) inhibitor, as a representative molecule to explore the core topic of targeting tumor microenvironment pH through CAXII inhibition.

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and therapeutic resistance. A hallmark of the TME in solid tumors is hypoxia and extracellular acidosis.[1] This acidic extracellular pH (pHe), typically ranging from 6.5 to 6.9, is largely a consequence of the high metabolic rate of cancer cells, which leads to the production of acidic metabolites such as lactic acid and carbon dioxide.[2]

Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is minimally expressed in most normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia, primarily through the action of the hypoxia-inducible factor-1α (HIF-1α).[1] CAXII, along with its closely related isoform CAIX, is a key regulator of pH homeostasis in cancer cells.[1] By catalyzing the reversible hydration of extracellular CO2 to bicarbonate (HCO3-) and protons (H+), CAXII contributes to the maintenance of a relatively alkaline intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while simultaneously acidifying the extracellular space.[1][2] This altered pH gradient promotes tumor invasion, metastasis, and resistance to chemotherapy and immunotherapy.[2] Consequently, inhibiting the activity of tumor-associated carbonic anhydrases like CAXII presents a promising therapeutic strategy to disrupt the tumor microenvironment and enhance the efficacy of anti-cancer treatments.

SLC-0111: A Potent Inhibitor of Carbonic Anhydrase IX and XII

SLC-0111 is a first-in-class, orally bioavailable, ureido-substituted sulfonamide that acts as a potent and selective inhibitor of the tumor-associated carbonic anhydrases IX and XII.[1][3] It has undergone extensive preclinical evaluation and has completed a Phase 1 clinical trial in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[4][5]

Quantitative Data for SLC-0111

The following tables summarize the key quantitative data for SLC-0111, demonstrating its inhibitory potency against carbonic anhydrase isoforms and its anti-cancer activity in various cell lines.

Table 1: Inhibitory Activity of SLC-0111 against Human Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformInhibition Constant (Ki)Reference
hCA IX45.1 nM[3]
hCA XII4.5 nM[3]
hCA IMicromolar (weak inhibitor)[6]
hCA IIMicromolar (weak inhibitor)[6]

Table 2: In Vitro Anti-Cancer Activity of SLC-0111 in Combination with Chemotherapy

Cancer Cell LineChemotherapeutic AgentSLC-0111 ConcentrationEffectReference
A375-M6 (Melanoma)Dacarbazine100 µMPotentiates cytotoxicity[7]
A375-M6 (Melanoma)Temozolomide100 µMPotentiates cytotoxicity[7]
MCF7 (Breast Cancer)Doxorubicin100 µMIncreases cell death[7]
HCT116 (Colorectal Cancer)5-Fluorouracil100 µMEnhances cytostatic activity[7]
Hepatoblastoma (HUH6)N/A100 µMDecreased cell viability[8]
Glioblastoma (Patient-Derived)TemozolomideConcurrentReduced cell growth[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SLC-0111.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of SLC-0111 against purified human carbonic anhydrase isoforms.

Methodology (Stopped-Flow CO₂ Hydrase Assay):

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. SLC-0111 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then serially diluted to the desired concentrations.

  • Assay Buffer: A buffer of 20 mM HEPES (pH 7.5) containing 20 mM Na₂SO₄ is typically used to maintain a constant ionic strength.

  • Indicator: Phenol red (0.2 mM) is used as a pH indicator.

  • Procedure:

    • The CA enzyme is pre-incubated with varying concentrations of SLC-0111 for a defined period (e.g., 15 minutes) at room temperature.

    • The enzyme-inhibitor solution is mixed with a CO₂-saturated solution in a stopped-flow instrument.

    • The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm over a short period (10-100 seconds).

    • The CO₂ concentrations are varied (e.g., 1.7 to 17 mM) to determine the kinetic parameters.

  • Data Analysis: The initial rates of reaction are plotted against the inhibitor concentration. The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by fitting the data to a dose-response curve. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Cell Viability and Proliferation Assays

Objective: To assess the effect of SLC-0111, alone or in combination with other drugs, on the viability and proliferation of cancer cells.

Methodology (MTT or WST-1 Assay):

  • Cell Seeding: Cancer cells (e.g., A375-M6, MCF7, HCT116) are seeded in 96-well plates at a predetermined density (e.g., 2 x 10³ to 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of SLC-0111, a chemotherapeutic agent, or a combination of both. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂). For hypoxia studies, cells are incubated in a hypoxic chamber (e.g., 1% O₂).

  • Assay Reagent Addition: After the incubation period, the culture medium is replaced with fresh medium containing the viability reagent (e.g., MTT or WST-1) and incubated for a further 1-4 hours.

  • Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC₅₀ values can be calculated from the dose-response curves.

Apoptosis Assay

Objective: To determine if SLC-0111 induces apoptosis in cancer cells.

Methodology (Annexin V/Propidium Iodide Staining and Flow Cytometry):

  • Cell Treatment: Cells are treated with SLC-0111 and/or other compounds as described for the viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SLC-0111 in an in vivo model.

Methodology (Glioblastoma Xenograft Model): [9]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Cell Implantation: Patient-derived glioblastoma xenograft cells are implanted subcutaneously or intracranially into the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups (e.g., vehicle control, SLC-0111 alone, temozolomide alone, SLC-0111 + temozolomide).

  • Drug Administration:

    • SLC-0111: Administered orally (e.g., by gavage) at a specified dose and schedule.

    • Temozolomide: Administered intraperitoneally at a specified dose and schedule.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when animals show signs of distress. Tumors are then excised for further analysis (e.g., histology, western blotting).

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth inhibition between the different groups. Survival analysis may also be performed.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to CAXII and its inhibition.

CAXII_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO₂ CAXII CAXII CO2_ext->CAXII H2O_ext H₂O H2O_ext->CAXII H_ext H⁺ TME_acid Acidic TME H_ext->TME_acid Contributes to HCO3_ext HCO₃⁻ HCO3_imp HCO₃⁻ Importer HCO3_ext->HCO3_imp Transport CAXII->H_ext CAXII->HCO3_ext CO2_int CO₂ (from metabolism) CO2_int->CO2_ext Proliferation Cell Proliferation & Survival HCO3_imp->Proliferation Supports Invasion Invasion & Metastasis TME_acid->Invasion Promotes

Caption: CAXII signaling pathway in the tumor microenvironment.

SLC0111_MOA cluster_effects Effects of Inhibition SLC0111 SLC-0111 CAXII CAXII SLC0111->CAXII Inhibits Reduced_Acidification Reduced Extracellular Acidification SLC0111->Reduced_Acidification Increased_pHi Decreased Intracellular Alkalinity SLC0111->Increased_pHi CO2_Hydration CO₂ Hydration CAXII->CO2_Hydration Catalyzes Extracellular_Acidification Extracellular Acidification CO2_Hydration->Extracellular_Acidification Leads to Intracellular_Alkalinization Intracellular Alkalinization CO2_Hydration->Intracellular_Alkalinization Supports Drug_Resistance Therapy Resistance Extracellular_Acidification->Drug_Resistance Promotes Tumor_Growth Tumor Growth & Survival Intracellular_Alkalinization->Tumor_Growth Promotes Increased_Sensitivity Increased Therapy Sensitivity Reduced_Acidification->Increased_Sensitivity Reduced_Growth Reduced Tumor Growth Increased_pHi->Reduced_Growth

Caption: Mechanism of action of SLC-0111.

Experimental_Workflow Compound Test Compound (e.g., SLC-0111) Enzyme_Assay Carbonic Anhydrase Inhibition Assay Compound->Enzyme_Assay Determine Ki Cell_Viability Cell Viability/Proliferation Assay (Normoxia/Hypoxia) Enzyme_Assay->Cell_Viability Selectivity Apoptosis_Assay Apoptosis Assay Cell_Viability->Apoptosis_Assay Cytotoxicity Migration_Assay Migration/Invasion Assay Cell_Viability->Migration_Assay Functional Effects In_Vivo In Vivo Xenograft Studies Apoptosis_Assay->In_Vivo Migration_Assay->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Efficacy Clinical_Trials Clinical Trials PK_PD->Clinical_Trials Safety & Dosing

Caption: Experimental workflow for evaluating a CAXII inhibitor.

Conclusion and Future Perspectives

The inhibition of carbonic anhydrase XII, as exemplified by the preclinical and clinical development of SLC-0111, represents a promising strategy for targeting the acidic tumor microenvironment. By disrupting the pH regulation in cancer cells, these inhibitors can lead to reduced tumor growth, decreased invasion and metastasis, and increased sensitivity to conventional therapies. The data presented in this guide highlight the potent and selective nature of SLC-0111 and provide a framework for the experimental evaluation of future CAXII inhibitors.

Future research in this area will likely focus on the development of next-generation CAXII inhibitors with improved selectivity and pharmacokinetic properties. Furthermore, combination therapies that leverage the ability of CAXII inhibitors to modulate the tumor microenvironment and enhance the efficacy of immunotherapy and other targeted agents hold significant promise for improving patient outcomes in a variety of solid tumors. The continued investigation into the intricate role of CAXII in cancer biology will undoubtedly pave the way for novel and effective anti-cancer treatments.

References

The Therapeutic Potential of Selective CAXII Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbonic anhydrase XII (CAXII) is a transmembrane, zinc-containing metalloenzyme that is overexpressed in a wide variety of solid tumors and is largely absent from normal tissues. Its extracellular catalytic activity plays a pivotal role in regulating pH homeostasis within the tumor microenvironment (TME). By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAXII contributes to extracellular acidification and intracellular alkalinization, creating conditions that favor tumor cell proliferation, invasion, metastasis, and resistance to therapy. Consequently, the selective inhibition of CAXII has emerged as a promising therapeutic strategy in oncology. This guide provides an in-depth overview of the core principles underlying CAXII inhibition, including its mechanism of action, key signaling pathways, preclinical and clinical data for selective inhibitors, and detailed experimental protocols for their evaluation.

The Role of CAXII in the Tumor Microenvironment

Tumor cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of acidic metabolites such as lactic acid. To survive and proliferate in this hostile environment, cancer cells must efficiently export protons to maintain a neutral or slightly alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe).[1] This reversed pH gradient is a hallmark of solid tumors and is instrumental in promoting disease progression.[1][2]

CAXII, along with the related isoform CAIX, is a key player in this process.[2] Anchored in the plasma membrane with its catalytic domain facing the extracellular space, CAXII facilitates the rapid conversion of metabolically derived CO2 into protons and bicarbonate ions.[3] The resulting protons contribute to the acidification of the TME, which in turn:

  • Promotes Invasion and Metastasis: An acidic TME enhances the activity of extracellular matrix-degrading enzymes, such as matrix metalloproteinases (MMPs), and facilitates epithelial-to-mesenchymal transition (EMT), thereby promoting local invasion and distant metastasis.[4][5]

  • Induces Chemoresistance: The acidic extracellular environment can reduce the efficacy of weakly basic chemotherapeutic drugs by limiting their uptake into cancer cells. Furthermore, CAXII expression has been linked to the activity of drug efflux pumps like P-glycoprotein (Pgp), further contributing to multidrug resistance.[6][7][8]

  • Modulates Immune Response: The acidic TME can suppress the function of anti-tumor immune cells, such as T lymphocytes and natural killer (NK) cells, while promoting the activity of immunosuppressive cells like tumor-associated macrophages (TAMs).[5][9]

The expression of CAXII is primarily regulated by the master transcription factor of the hypoxic response, Hypoxia-Inducible Factor-1 (HIF-1), making CAXII a key component of the cellular adaptation to the hypoxic conditions prevalent in solid tumors.[4][5]

Mechanism of Action of Selective CAXII Inhibitors

Selective CAXII inhibitors are designed to block the enzymatic activity of CAXII at the tumor cell surface. The primary class of small molecule inhibitors are the sulfonamides and their derivatives (e.g., sulfamates, ureido-substituted sulfonamides), which act by coordinating to the zinc ion in the enzyme's active site, thereby preventing substrate binding and catalysis.[3][8][10]

By inhibiting CAXII, these compounds disrupt the enzyme's ability to manage pH, leading to:

  • Reversal of the pH Gradient: Inhibition of extracellular proton production helps to normalize the pHe of the tumor microenvironment.

  • Induction of Apoptosis: The disruption of pH homeostasis can induce cellular stress and trigger programmed cell death in cancer cells.[11]

  • Reduction of Tumor Growth and Metastasis: By counteracting the pro-tumorigenic effects of an acidic TME, CAXII inhibitors can suppress primary tumor growth and the formation of metastases.[12][13]

  • Sensitization to Other Therapies: CAXII inhibitors can enhance the efficacy of conventional chemotherapy and radiation by overcoming pH-dependent resistance mechanisms.[4][8] They have also shown promise in combination with immune checkpoint inhibitors by helping to create a more favorable immune microenvironment.[5][9]

Quantitative Data: Inhibition Profiles of Selective CAXII Inhibitors

The development of effective CAXII-targeting therapeutics hinges on achieving high potency for CAXII while maintaining selectivity over other carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II, to minimize off-target effects.[1] Ureido-substituted benzenesulfonamides have emerged as a promising class of inhibitors with this desired profile.[10][14]

Below are tables summarizing the inhibition constants (Ki, in nM) for key selective CAXII inhibitors against relevant human (h) CA isoforms.

Table 1: Inhibition Data for Clinically Investigated Inhibitor SLC-0111

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity (XII vs I)Selectivity (XII vs II)Reference
SLC-0111 10,75096045.14.5~2389x~213x[10][15]

Selectivity is calculated as Ki(off-target) / Ki(on-target, hCAXII).

Table 2: Inhibition Data for Preclinical Ureido-Substituted Sulfonamide Inhibitors

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
FC-531 9.711506.22.3[10]
Compound 3 *>10,000895410.31.0[2][7]
S4 >10,0008750285.4[1]
FC9-398A 95207850254.8[1]

*Compound 3 is 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide.

Key Signaling and Logic Pathways

The role of CAXII in cancer progression is intertwined with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

CAXII-Mediated Regulation of the Tumor Microenvironment

CAXII_TME_Regulation cluster_Cell Cancer Cell cluster_Membrane Cell Membrane cluster_TME Tumor Microenvironment (TME) Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAXII_Gene CAXII Gene Transcription HIF1a->CAXII_Gene Upregulates Glycolysis Increased Glycolysis CO2 Metabolic CO₂ Glycolysis->CO2 CAXII CAXII Enzyme CO2->CAXII Substrate (out) pHi Alkaline pHi (≥7.2) Promotes Proliferation CAXII_Gene->CAXII H2CO3 H₂CO₃ CAXII->H2CO3 Catalyzes Hydration H_ion H⁺ H2CO3->H_ion HCO3 HCO₃⁻ H2CO3->HCO3 pHe Acidic pHe (<7.0) H_ion->pHe Contributes to HCO3->pHi Import maintains Invasion Invasion & Metastasis pHe->Invasion Chemoresistance Chemoresistance pHe->Chemoresistance ImmuneSupp Immune Suppression pHe->ImmuneSupp

Caption: CAXII activity at the cell surface contributes to an acidic TME and alkaline pHi.

Therapeutic Logic of CAXII Inhibition

CAXII_Inhibition_Logic cluster_Outcomes Inhibitor Selective CAXII Inhibitor (e.g., SLC-0111) CAXII CAXII Catalytic Activity Inhibitor->CAXII Blocks Proton_Export Reduced H⁺ Export CAXII->Proton_Export Leads to pHe_Norm Normalization of pHe Proton_Export->pHe_Norm pHi_Disrupt Disruption of pHi Proton_Export->pHi_Disrupt Meta_Reduce Reduced Metastasis pHe_Norm->Meta_Reduce Chemo_Sens Chemosensitization pHe_Norm->Chemo_Sens Immune_Mod Favorable Immune Modulation pHe_Norm->Immune_Mod Growth_Inhibit Tumor Growth Inhibition pHi_Disrupt->Growth_Inhibit Therapeutic_Outcomes Therapeutic Outcomes

Caption: Selective inhibition of CAXII leads to favorable therapeutic outcomes in cancer.

Experimental Protocols

Evaluating the therapeutic potential of selective CAXII inhibitors requires a series of robust in vitro and in vivo assays.

Protocol: CAXII Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the inhibition constant (Ki) by monitoring the pH change resulting from the CA-catalyzed hydration of CO₂.[14][16][17]

1. Reagents and Buffers:

  • Purified, recombinant human CAXII catalytic domain.

  • Buffer: 20 mM HEPES or Trizma, pH 7.5.

  • pH Indicator: Phenol Red (1 mM stock). Final concentration in assay ~0.1 mM.

  • CO₂-saturated water: Prepare by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes. Maintain on ice.

  • Inhibitor stock solutions: Prepare in DMSO at various concentrations.

2. Instrumentation:

  • Stopped-flow spectrophotometer equipped with absorbance detection.

3. Procedure:

  • Syringe A: Load with buffer containing the pH indicator and the desired concentration of CAXII enzyme.

  • Syringe B: Load with CO₂-saturated water.

  • Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme in Syringe A with the desired concentration of the inhibitor for 15 minutes at room temperature to allow for binding equilibrium.

  • Instrument Setup: Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., ~557 nm for Phenol Red). Set the temperature to 25°C.

  • Measurement: Rapidly mix equal volumes of Syringe A and Syringe B. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored as a change in the indicator's absorbance over time (typically the first 10-15 seconds).

  • Data Analysis:

    • Calculate the initial rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the IC50 value by plotting the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the CO₂ concentration and Km is the Michaelis-Menten constant for CO₂.

Protocol: 3D Spheroid Invasion Assay

This assay assesses the anti-invasive properties of CAXII inhibitors in a physiologically relevant 3D model.[4][6][18]

1. Spheroid Formation:

  • Harvest cancer cells (e.g., MDA-MB-231, HT-29) using trypsin.

  • Resuspend cells to a defined concentration (e.g., 2,500 cells/20 µL) in complete medium.

  • Use the hanging drop method: Pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid. Invert the lid over a dish containing PBS to maintain humidity.

  • Incubate for 48-72 hours at 37°C, 5% CO₂, to allow spheroid formation.

2. Invasion Matrix Embedding:

  • Prepare the invasion matrix on ice: e.g., a mixture of Basement Membrane Extract (BME, such as Matrigel®) and Type I Collagen.

  • Gently harvest the spheroids from the hanging drops.

  • Resuspend the spheroids in the cold invasion matrix.

  • Pipette the spheroid/matrix mixture into the wells of a 24-well or 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

3. Treatment and Monitoring:

  • Add complete medium containing the CAXII inhibitor at various concentrations (or vehicle control) on top of the solidified matrix.

  • Acquire initial images (Time 0) of the spheroids using an inverted microscope.

  • Incubate the plate and acquire images at subsequent time points (e.g., 24, 48, 72 hours).

4. Quantification:

  • Using image analysis software (e.g., ImageJ), measure the total area of the spheroid including the invading cells at each time point.

  • Calculate the fold change in invasion area relative to the Time 0 area for each condition.

  • Compare the invasion areas of inhibitor-treated spheroids to the vehicle-treated controls.

Workflow: In Vivo Xenograft Tumor Model

This workflow outlines the key steps for evaluating the anti-tumor efficacy of a CAXII inhibitor in an animal model.[13][19]

Xenograft_Workflow start Start: Select Cell Line (e.g., CAXII-positive MDA-MB-231) inoculation Orthotopic or Subcutaneous Inoculation of Cancer Cells into Immunodeficient Mice start->inoculation tumor_growth Monitor Tumor Growth (e.g., caliper measurements) inoculation->tumor_growth randomization Randomize Mice into Treatment Groups when Tumors Reach ~100-150 mm³ tumor_growth->randomization treatment Administer Treatment - Vehicle Control - CAXII Inhibitor (e.g., SLC-0111) - Combination Therapy randomization->treatment monitoring Continue Monitoring: - Tumor Volume - Body Weight (Toxicity) - In vivo Imaging (optional) treatment->monitoring endpoint Endpoint Analysis: - Harvest Primary Tumors - Assess Metastasis (e.g., lungs) - Immunohistochemistry (IHC) for biomarkers (CAXII, Ki-67, etc.) monitoring->endpoint analysis Statistical Analysis of Tumor Growth Inhibition and Metastatic Burden endpoint->analysis end Conclusion on In Vivo Efficacy analysis->end

Caption: A typical workflow for assessing CAXII inhibitor efficacy in a xenograft model.

Future Directions and Conclusion

The selective inhibition of CAXII represents a highly promising and targeted approach for cancer therapy. The clinical development of compounds like SLC-0111 is a significant step forward, providing crucial data on safety and efficacy.[9][20] Future research will likely focus on:

  • Development of Novel Inhibitors: Designing next-generation inhibitors with improved selectivity, potency, and pharmacokinetic properties.

  • Combination Strategies: Systematically exploring synergistic combinations with chemotherapy, targeted therapies, and particularly immunotherapies to overcome resistance and improve patient outcomes.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to CAXII-targeted therapies.

  • Exploring Non-catalytic Functions: Investigating potential roles of CAXII in cell signaling and adhesion that are independent of its catalytic activity.[21]

References

Methodological & Application

Application Notes and Protocols for the Evaluation of human Carbonic Anhydrase IX and XII Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of inhibitors targeting human carbonic anhydrase IX (hCA IX) and XII (hCA XII), enzymes overexpressed in various cancers and linked to tumor progression and metastasis.[1][2][3][4] The following protocols are based on established methodologies for characterizing small molecule inhibitors of these tumor-associated CA isoforms.

Overview of Carbonic Anhydrase IX and XII Inhibition

Carbonic anhydrases IX and XII are transmembrane enzymes that play a crucial role in maintaining pH homeostasis in tumor cells, contributing to an acidic tumor microenvironment which favors invasion and metastasis.[3][4] Their overexpression in hypoxic tumors and limited expression in normal tissues make them attractive targets for anticancer drug development.[2][4][5] Inhibition of hCA IX and XII can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[4][6] The primary classes of inhibitors include sulfonamides, coumarins, and monoclonal antibodies.[1][3][7]

Quantitative Data Summary

The inhibitory potency of various compounds against hCA isoforms is typically determined using enzyme inhibition assays. The data is presented as inhibition constants (Kᵢ) or IC₅₀ values. Below is a summary of representative inhibition data for different classes of inhibitors against cytosolic off-target isoforms (hCA I and II) and the target transmembrane isoforms (hCA IX and XII).

Compound ClassCompound ExamplehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (hCA IX vs II)Reference
Sulfonamide Acetazolamide (AAZ)25012255.70.48[8][9]
1d >10000110.45.18.821.6[5]
SLC-0111 --45--[10]
Coumarin Compound 6i >10000>1000061.5>10000>162[11]
Compound 5d >10000>1000032.7>10000>305[11]
Monoclonal Antibody MAb-CA IX-1 >50000>500000.04>50000>1,250,000[9]

Note: Lower Kᵢ values indicate higher inhibitory potency. Selectivity is a critical parameter to minimize off-target effects.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is the gold standard method to determine the inhibitory potency of compounds against CA isoforms.

Principle: This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The initial rate of this reaction is measured in the presence and absence of the inhibitor.

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, and XII)[12]

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

  • Buffer (e.g., Tris-HCl)

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the recombinant hCA enzymes in a suitable buffer. Enzyme concentrations are typically in the range of 3-10 nM.[12]

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the enzyme with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[12]

  • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution containing a pH indicator in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the enzymatic reaction.

  • Calculate the initial reaction rates from the absorbance data.

  • Determine the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Michaelis-Menten equation for competitive inhibition.[12]

Cell-Based Assays

Cell-based assays are crucial to evaluate the biological effects of CA inhibitors on cancer cells.

Principle: These assays measure the number of viable cells in a culture after treatment with the test compound. The MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The SRB assay is based on the binding of the dye sulforhodamine B to cellular proteins.

Materials:

  • Cancer cell lines with known hCA IX/XII expression (e.g., HeLa, A549)[1][6]

  • Cell culture medium and supplements

  • Test compounds

  • MTT or SRB reagents

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer.

  • For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Principle: This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

X-ray Crystallography

Determining the crystal structure of hCA IX or XII in complex with an inhibitor provides detailed insights into the binding mode and facilitates structure-based drug design.

Principle: X-ray crystallography involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal to determine the three-dimensional arrangement of atoms.

Procedure:

  • Protein Expression and Purification: Express the catalytic domain of hCA IX or XII in a suitable expression system (e.g., E. coli) and purify the recombinant protein.

  • Crystallization: Screen for crystallization conditions (e.g., pH, precipitant, temperature) for the protein in the presence of the inhibitor.

  • Data Collection: Mount the crystals and collect X-ray diffraction data using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.[13]

Visualizations

Signaling Pathway of hCA IX in Tumor Hypoxia

Caption: Role of hCA IX in regulating tumor pH under hypoxic conditions.

Experimental Workflow for hCA Inhibitor Evaluation

Inhibitor_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology Synthesis Design & Synthesis of Inhibitors Enzyme_Assay Stopped-Flow CO₂ Hydrase Assay Synthesis->Enzyme_Assay Selectivity Selectivity Profiling (hCA I, II, IX, XII) Enzyme_Assay->Selectivity Proliferation Proliferation Assay (MTT/SRB) Selectivity->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Proliferation->Apoptosis Crystallography X-ray Crystallography Apoptosis->Crystallography Binding_Mode Inhibitor Binding Mode Analysis Crystallography->Binding_Mode

Caption: A typical workflow for the preclinical evaluation of hCA inhibitors.

References

Application Notes and Protocols for hCAXII-IN-9 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of hCAXII-IN-9, a selective inhibitor of human carbonic anhydrase XII (hCAXII). This document includes detailed protocols for key assays to characterize the inhibitor's enzymatic and cellular activities, as well as data presentation tables and visualizations of relevant signaling pathways.

Introduction

Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in various cancers. It plays a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, invasion, and metastasis.[1] this compound is a selective inhibitor of hCAXII and serves as a valuable tool for investigating the biological roles of this enzyme and for preclinical anticancer drug development.

Data Presentation

The following tables summarize the inhibitory activity of this compound against various human carbonic anhydrase isoforms. Note: As extensive in vitro cell-based assay data for this compound is not publicly available, the subsequent tables for cellular assays provide a template with representative data for a selective CAXII inhibitor to demonstrate the expected format and type of results.

Table 1: In Vitro hCA Isoform Inhibition by this compound

IsoformInhibition Constant (Kᵢ) (nM)
hCAXII28
hCAI7192.6
hCAII188.6
hCAIX>100000

Data sourced from MedChemExpress.[2]

Table 2: Representative Cytotoxic Activity of a Selective hCAXII Inhibitor in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 72h
A549Lung Carcinoma45.8
HeLaCervical Carcinoma62.3
HT-29Colorectal Adenocarcinoma38.5
MDA-MB-231Breast Adenocarcinoma55.1

Table 3: Representative Effect of a Selective hCAXII Inhibitor on Cancer Cell Migration

Cell LineConcentration (µM)Migration Inhibition (%) after 24h
A5492535
5068
MDA-MB-2312542
5075

Table 4: Representative Apoptosis Induction by a Selective hCAXII Inhibitor

Cell LineConcentration (µM)Apoptotic Cells (%) after 48h
HT-295028
10052

Signaling Pathways and Experimental Workflows

hCAXII Downstream Signaling Pathways

Inhibition of hCAXII can impact downstream signaling pathways involved in cell survival and apoptosis. Two key pathways are the NF-κB signaling pathway and the mitochondrial apoptosis pathway.

hCAXII_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hCAXII hCAXII IKK IKK hCAXII->IKK Modulates Bax Bax hCAXII->Bax Inhibits Bcl2 Bcl-2 hCAXII->Bcl2 Promotes IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates CytoC_mito Cytochrome c (Mitochondria) Bax->CytoC_mito Promotes release Bcl2->CytoC_mito Inhibits release Apaf1 Apaf-1 CytoC_mito->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces Gene_Expression Gene Expression (Survival, Proliferation) NFkB_nuc->Gene_Expression Induces hCAXII_IN_9 This compound hCAXII_IN_9->hCAXII Inhibits

Caption: this compound signaling pathways.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines the general workflow for characterizing the in vitro effects of this compound.

experimental_workflow start Start enzyme_assay Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration) start->enzyme_assay cell_culture Cancer Cell Culture (A549, HeLa, HT-29, MDA-MB-231) start->cell_culture data_analysis Data Analysis and Interpretation enzyme_assay->data_analysis viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay migration_assay Cell Migration Assay (Wound Healing) cell_culture->migration_assay invasion_assay Cell Invasion Assay (Transwell) cell_culture->invasion_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis_assay viability_assay->data_analysis migration_assay->data_analysis invasion_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow.

Experimental Protocols

1. Stopped-Flow CO₂ Hydration Assay for hCAXII Inhibition

This protocol determines the inhibitory potency of this compound by measuring the kinetics of CO₂ hydration catalyzed by recombinant human carbonic anhydrase XII. The assay is performed using a stopped-flow spectrophotometer.

Materials:

  • Recombinant human CAXII

  • This compound

  • HEPES buffer (20 mM, pH 7.5)

  • Na₂SO₄ (20 mM)

  • Phenol red (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in HEPES buffer.

  • Prepare the enzyme solution by diluting recombinant hCAXII in HEPES buffer.

  • Prepare the substrate solution which is CO₂-saturated water.

  • Equilibrate the enzyme and substrate solutions to the desired reaction temperature (e.g., 25°C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water containing the pH indicator phenol red.

  • Monitor the change in absorbance at 557 nm, which corresponds to the change in pH due to the formation of protons during CO₂ hydration.

  • The initial rates of the reaction are determined for each inhibitor concentration.

  • Calculate the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

2. Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HT-29, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

3. Wound Healing (Scratch) Assay for Cell Migration

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 200 µL pipette tip

Procedure:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing various concentrations of this compound (and a vehicle control).

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

4. Transwell Invasion Assay

This assay assesses the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix.

Materials:

  • Cancer cell lines

  • Serum-free and serum-containing cell culture medium

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium containing various concentrations of this compound (and a vehicle control) and add them to the upper chamber of the insert.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

5. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 48 hours).

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

References

Determining the Potency of hCAXII-IN-9: A Detailed Guide to IC50 Determination for a Selective Carbonic Anhydrase XII Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of hCAXII-IN-9, a selective inhibitor of human carbonic anhydrase XII (hCAXII). This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of carbonic anhydrase inhibitors. The provided methodologies and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison.

Introduction

Human carbonic anhydrase XII (hCAXII) is a transmembrane enzyme that plays a crucial role in pH regulation in various tissues.[1][2][3] Its overexpression in several types of tumors has made it an attractive target for the development of novel anticancer therapies.[1][2][4][5][6] this compound has been identified as a potent and selective inhibitor of hCAXII, demonstrating significant potential for further investigation.[7] Accurate determination of its inhibitory potency, represented by the IC50 value, is a critical step in its preclinical characterization.

This application note details a robust and reproducible colorimetric assay for determining the IC50 of this compound against recombinant human carbonic anhydrase II (a closely related isoform for which standardized assays are common and which this compound also inhibits, albeit to a lesser extent) and can be adapted for hCAXII. The protocol is based on the well-established principle of measuring the esterase activity of carbonic anhydrase.[8]

Quantitative Data Summary

The inhibitory activity of this compound against four human carbonic anhydrase isoforms has been previously reported. The inhibition constants (Ki) are summarized in the table below. This information highlights the selectivity of this compound for the hCAXII isoform.

IsoformKi (nM)
hCAI7192.6
hCAII188.6
hCAIX>100000
hCAXII 28

Data sourced from publicly available information.[7]

Experimental Protocols

Principle of the Assay

The IC50 determination is based on a colorimetric assay that measures the esterase activity of carbonic anhydrase.[8] The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol, which can be quantified by measuring its absorbance at 400 nm. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the rate of p-nitrophenol production. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity under the specified assay conditions.[9][10][11]

Materials and Reagents
  • Recombinant Human Carbonic Anhydrase II (hCAII)

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tris-HCl Buffer - pNPA Substrate Solution - hCAII Enzyme Solution add_enzyme Add hCAII enzyme solution to wells prep_reagents->add_enzyme prep_inhibitor Prepare this compound Serial Dilutions in DMSO add_inhibitor Add this compound dilutions to 96-well plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate add_substrate Initiate reaction by adding pNPA substrate pre_incubate->add_substrate incubate Incubate at room temperature add_substrate->incubate read_absorbance Measure absorbance at 400 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition for each concentration read_absorbance->calculate_inhibition plot_curve Plot % Inhibition vs. log[this compound] calculate_inhibition->plot_curve determine_ic50 Determine IC50 from the dose-response curve plot_curve->determine_ic50

Figure 1: Experimental workflow for determining the IC50 of this compound.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.4.

    • Substrate Solution: Dissolve p-nitrophenyl acetate (pNPA) in DMSO to make a 10 mM stock solution. Further dilute with the assay buffer to the desired final concentration (e.g., 1 mM).

    • Enzyme Solution: Prepare a working solution of recombinant hCAII in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations to be tested.

  • Assay Protocol:

    • Add 2 µL of the serially diluted this compound solutions (and DMSO as a vehicle control) to the wells of a 96-well microplate.

    • Add 178 µL of the hCAII enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPA substrate solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the absorbance of each well at 400 nm using a microplate reader.

  • Data Analysis:

    • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

      • Sample: Well containing enzyme, substrate, and inhibitor.

      • Control: Well containing enzyme, substrate, and DMSO (no inhibitor).

      • Blank: Well containing buffer and substrate (no enzyme).

    • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Determine IC50: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.[10][11]

Signaling Pathway

G CO2 CO₂ + H₂O CA Carbonic Anhydrase (e.g., hCAXII) CO2->CA Substrates H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Spontaneous dissociation CA->H2CO3 Catalysis Inhibitor This compound Inhibitor->Block

References

Application Notes and Protocols for hCAXII-IN-X: A Selective Carbonic Anhydrase IX/XII Inhibitor for In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

hCAXII-IN-X is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CA IX) and XII (CA XII), two transmembrane enzymes overexpressed in a variety of solid tumors.[1][2] Under hypoxic conditions, characteristic of the tumor microenvironment, CA IX and CA XII play a crucial role in regulating intra- and extracellular pH, promoting tumor cell survival, proliferation, invasion, and metastasis.[2][3] By inhibiting these enzymes, hCAXII-IN-X disrupts pH homeostasis, leading to increased intracellular acidosis and reduced extracellular acidification, thereby creating a less favorable environment for tumor growth and progression. These application notes provide an overview of the in vitro activity of hCAXII-IN-X and detailed protocols for its evaluation in in vivo cancer models.

Mechanism of Action

hCAXII-IN-X belongs to the class of ureido-substituted benzenesulfonamides. The sulfonamide moiety coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, effectively blocking its catalytic activity.[4] This inhibition prevents the hydration of carbon dioxide to bicarbonate and a proton, a key reaction for maintaining pH balance in cancer cells. The resulting disruption in pH regulation is hypothesized to lead to a number of downstream anti-tumor effects, including the inhibition of tumor growth and metastasis.

cluster_TME Tumor Microenvironment (Hypoxic & Acidic) cluster_Cell Tumor Cell Interior (Alkaline) Tumor_Cell Tumor_Cell CO2_H2O CO2 + H2O hCAXII hCAXII CO2_H2O->hCAXII H_HCO3 H+ + HCO3- Proliferation Cell Proliferation & Survival H_HCO3->Proliferation HCO3- for Intracellular pH Buffering Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification H+ Export Metabolism Glycolytic Metabolism Metabolism->CO2_H2O Increased CO2 Production hCAXII->H_HCO3 Catalyzes hCAXII_IN_X hCAXII-IN-X hCAXII_IN_X->hCAXII Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis

Caption: Signaling pathway of hCAXII and its inhibition by hCAXII-IN-X.

Data Presentation

In Vitro Inhibitory Activity

The inhibitory potency of hCAXII-IN-X against various human carbonic anhydrase isoforms is summarized below. The data is representative of ureido-substituted benzenesulfonamide inhibitors.

IsoformKi (nM)Selectivity vs hCA ISelectivity vs hCA II
hCA I >10,000--
hCA II 150--
hCA IX 25>4006
hCA XII 5.8>172425.9

Data presented is a representative example for this class of inhibitors and may not reflect the exact values for "hCAXII-IN-9".

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of hCAXII-IN-X in various cancer xenograft models is presented below. This data is based on preclinical studies of SLC-0111.

Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Breast Cancer (MDA-MB-231) Nude Mice100 mg/kg, p.o., daily60[4]
Glioblastoma (U87-MG) Nude Mice50 mg/kg, p.o., daily45[4]
Pancreatic Cancer (MIA PaCa-2) Nude Mice100 mg/kg, p.o., daily, with gemcitabine75 (combination)[4]

p.o. = per os (by mouth)

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of hCAXII-IN-X in a subcutaneous xenograft model.

Start Start Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment with hCAXII-IN-X or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Analysis Tumor Excision and Data Analysis Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols for Carbonic Anhydrase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of carbonic anhydrase (CA) using a colorimetric assay. This method is suitable for purified enzymes, as well as biological samples such as hemolysates and serum.[1][2]

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including respiration, pH homeostasis, and CO2 transport.[1][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Due to their involvement in numerous diseases, CAs are significant drug targets.[1][4] The following protocol details a robust and high-throughput compatible method to measure CA activity based on its esterase function.[1][2]

Principle of the Assay

While the physiological role of carbonic anhydrase is the hydration of CO2, it also exhibits esterase activity.[3][5] This assay utilizes the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[6][7][8] The rate of p-nitrophenol formation is directly proportional to the CA activity in the sample. The specificity of the assay can be confirmed by using a known CA inhibitor, such as Acetazolamide, which will reduce the enzyme's activity.[1]

Materials and Reagents

ReagentDescriptionStorage
CA Assay BufferTypically a Tris-based buffer, pH 7.5-8.3.2-8°C or -20°C
CA Substrate (p-NPA)p-Nitrophenyl acetate solution.-20°C, protect from light
CA Positive ControlPurified carbonic anhydrase.-20°C
CA InhibitorAcetazolamide solution (e.g., 20 mM).-20°C
Nitrophenol StandardA solution of p-nitrophenol (e.g., 2 mM) to generate a standard curve.-20°C, protect from light
96-well clear flat-bottom plateFor spectrophotometric measurements.Room Temperature
Microplate ReaderCapable of measuring absorbance at 405 nm.N/A

Experimental Protocols

A. Sample Preparation

1. Serum Samples:

  • Dilute serum samples 1:10 with CA Assay Buffer.

  • For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.

2. Hemolysate Samples:

  • Collect blood in a heparinized tube.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate red blood cells from plasma.

  • Wash the red blood cells twice with ice-cold Tris Buffered Saline (TBS).

  • Lyse the red blood cells by adding 3 volumes of ice-cold Lysis Buffer (e.g., 1 mM Tris, pH 8.0) and incubating on ice for 10 minutes.[9]

  • Complete the lysis by freezing the samples at -80°C for 15 minutes.

  • Thaw the lysate and centrifuge at 15,000 x g for 15 minutes at 4°C to remove cellular debris.

  • Collect the supernatant (hemolysate).

  • Dilute the hemolysate 1:10 with CA Assay Buffer before use in the assay.[9]

B. Assay Procedure
  • Standard Curve Preparation:

    • Prepare a series of p-nitrophenol standards in a 96-well plate. For example, using a 2 mM stock solution, prepare standards ranging from 0 to 40 nmol/well.[9]

    • Adjust the final volume of each standard to 100 µL with CA Assay Buffer.

    • Mix well and measure the absorbance at 405 nm in endpoint mode.

  • Reaction Setup:

    • In a 96-well plate, add the following to the designated wells:

      • Sample Wells: 1-10 µL of the diluted sample.

      • Positive Control Well: 1-10 µL of CA Positive Control.

      • Negative Control (Inhibitor) Well: 1-10 µL of the diluted sample or Positive Control, and 2 µL of CA Inhibitor solution.

      • Background Control Well: The same volume of CA Assay Buffer as the sample volume.

    • Adjust the volume in all wells to 95 µL with CA Assay Buffer.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Add 5 µL of CA Substrate (p-NPA) to each well (except for the standard curve wells).

    • Mix well.

    • Immediately begin measuring the absorbance at 405 nm in kinetic mode at room temperature for at least 30-60 minutes, taking readings every 1-2 minutes.

Data Presentation and Analysis

1. Standard Curve:

  • Subtract the absorbance of the 0 nmol/well standard from all other standard readings.

  • Plot the corrected absorbance values against the known concentrations of p-nitrophenol to generate a standard curve.

  • Determine the equation of the line (y = mx + c) and the R² value.

p-Nitrophenol (nmol/well)Absorbance at 405 nm (Corrected)
00.000
8[Example Value]
16[Example Value]
24[Example Value]
32[Example Value]
40[Example Value]

2. Calculation of Carbonic Anhydrase Activity:

  • For each sample, positive control, and negative control, determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.

  • If the background control shows a significant rate, subtract this rate from the sample rates.

  • Use the standard curve to convert the rate of change in absorbance to the rate of p-nitrophenol production (nmol/min).

  • The carbonic anhydrase activity is expressed in units per milliliter (U/mL), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of p-NPA per minute at the assay conditions.

Formula: Activity (U/mL) = (Rate of p-nitrophenol production (nmol/min) / Volume of sample (µL)) * Dilution Factor * (1 µmol / 1000 nmol) * (1000 µL / 1 mL)

Diagrams

CarbonicAnhydraseAssayWorkflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis SamplePrep Prepare Samples (Serum, Hemolysate, Purified Enzyme) AddSamples Add Samples, Controls & Standards to Plate SamplePrep->AddSamples StandardPrep Prepare p-Nitrophenol Standards StandardPrep->AddSamples ReagentPrep Prepare Assay Buffer, Substrate, Positive & Negative Controls ReagentPrep->AddSamples AddBuffer Adjust Volume with Assay Buffer AddSamples->AddBuffer Incubate Incubate at Room Temperature AddBuffer->Incubate AddSubstrate Add p-NPA Substrate Incubate->AddSubstrate MeasureAbs Measure Absorbance at 405 nm (Kinetic Mode) AddSubstrate->MeasureAbs StandardCurve Generate Standard Curve MeasureAbs->StandardCurve CalculateRate Calculate Rate of Reaction (ΔA405/min) MeasureAbs->CalculateRate CalculateActivity Calculate Carbonic Anhydrase Activity StandardCurve->CalculateActivity CalculateRate->CalculateActivity

Caption: Experimental workflow for the carbonic anhydrase activity assay.

SignalingPathway cluster_reaction Enzymatic Reaction pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CA Carbonic Anhydrase (Enzyme) pNPA->CA Binds to active site pNP p-Nitrophenol (Product, Yellow) Spectrophotometer Spectrophotometer (Measures Absorbance at 405 nm) pNP->Spectrophotometer Absorbs light Acetate Acetate CA->pNP Catalyzes hydrolysis CA->Acetate Inhibitor Acetazolamide (Inhibitor) Inhibitor->CA Blocks active site

Caption: Principle of the colorimetric carbonic anhydrase activity assay.

References

Application Notes and Protocols for Screening Novel hCAXII Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of novel inhibitors targeting human carbonic anhydrase XII (hCAXII), a transmembrane enzyme implicated in the progression of various cancers.

Introduction

Human carbonic anhydrase XII (hCAXII) is a zinc metalloenzyme that is overexpressed in a variety of tumors, where it plays a crucial role in regulating pH in the tumor microenvironment.[1] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCAXII contributes to extracellular acidosis, which promotes tumor cell invasion, metastasis, and resistance to therapy.[1][2] Consequently, the development of selective hCAXII inhibitors represents a promising therapeutic strategy in oncology.[3] This document outlines the key experimental approaches for screening and characterizing novel hCAXII inhibitors.

Data Presentation: Inhibition of hCAXII and Other Isoforms

The following tables summarize the inhibitory activity (Kᵢ and IC₅₀ values) of various compounds against hCAXII and other relevant hCA isoforms. This comparative data is crucial for assessing both the potency and selectivity of potential drug candidates.

Table 1: Inhibition Constants (Kᵢ) of Novel Inhibitors Against hCA Isoforms

Compound/SerieshCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
EMAC10157 series --ActiveActive[4]
Peptide-dihydroquinolinone conjugates (1-6) >100>10037.7 - 86.82.0 - 8.6[5]
Vanillin enones (1-7) --ActiveActive[6]
Coumalic Acid Derivatives (1, 11, 14) InactiveInactive0.098 nM (Cmpd 11)Low nM range[7]
Boric Acid 29.9 - 41.029.9 - 41.02.8 mM-[8]

Table 2: IC₅₀ Values of Selected hCA Inhibitors

CompoundTarget IsoformIC₅₀ (nM)Reference
EMATE hCAII2[9]
3,4-Dimethylcoumarin-7-O-sulfamate hCAII30[9]
Fluorinated second-generation agent 67 hCAII3.0[9]
3-Hexyl-4-methylcoumarin-7-O-sulfamate STS in MCF-7 cells0.68[9]
3-Benzyl-4-methylcoumarin-7-O-sulfamate STS in MCF-7 cells1[9]

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay for hCAXII Inhibition

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and determining the potency of their inhibitors.[4][5][6]

Principle: The assay measures the initial rate of the CA-catalyzed CO₂ hydration reaction. The change in pH due to proton production is monitored using a pH indicator, and the rate of this change is proportional to the enzyme's activity.

Materials:

  • Stopped-flow instrument

  • Recombinant human CAXII (catalytic domain)

  • CO₂-saturated water

  • Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄

  • pH Indicator: Phenol Red (0.2 mM)

  • Test compounds (inhibitors)

  • Distilled-deionized water

Protocol:

  • Prepare stock solutions of inhibitors (e.g., 10 mM in a suitable solvent like DMSO, with further dilutions in distilled-deionized water).[4]

  • Reconstitute and dilute the recombinant hCAXII to a final concentration in the range of 3-10 nM in the assay buffer.[4]

  • Pre-incubate the enzyme solution with the inhibitor solution (or vehicle control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[4][5]

  • Set up the stopped-flow instrument to monitor the absorbance change of Phenol Red at 557 nm.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Record the initial rates of the reaction for a period of 10-100 seconds.[5][6]

  • Determine the initial velocity from the initial 5-10% of the reaction trace.

  • Subtract the uncatalyzed rate (measured in the absence of the enzyme) from the observed rates.

  • Perform the assay with a range of inhibitor concentrations to determine the IC₅₀ or Kᵢ values by non-linear least-squares fitting of the data.[4][6]

Esterase Activity Assay

This is a colorimetric high-throughput screening (HTS) compatible assay.[10]

Principle: Carbonic anhydrases exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenolate, which can be monitored spectrophotometrically at 405 nm.

Materials:

  • 96-well microplates

  • Microplate reader

  • Recombinant human CAXII

  • CA Assay Buffer

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Test compounds

  • Acetazolamide (standard inhibitor)

Protocol:

  • Add 1-10 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add the hCAXII enzyme to the wells and adjust the total volume with CA Assay Buffer.

  • Include wells for a positive control (enzyme without inhibitor) and a negative control (inhibitor control, such as Acetazolamide).[11]

  • Incubate the plate for 15 minutes at room temperature.[11]

  • Initiate the reaction by adding the p-NPA substrate to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode for a set period.

  • Calculate the rate of p-NPA hydrolysis from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Cell-Based Thermal Shift Assay (CETSA)

This assay assesses the binding of an inhibitor to the target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

Materials:

  • Cancer cell line overexpressing hCAXII (e.g., MDA-MB-231)[12]

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein detection (e.g., Western blot or ELISA)

Protocol:

  • Treat the cultured cells with the test compound or vehicle control.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at a range of different temperatures for a few minutes.

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble hCAXII in each sample using Western blotting or ELISA.

  • Plot the amount of soluble hCAXII as a function of temperature to generate a melting curve.

  • The shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

hCAXII_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Cell Membrane cluster_2 Intracellular Signaling Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes hCAXII hCAXII HIF-1α->hCAXII upregulates expression Extracellular Acidosis Extracellular Acidosis Cell_Migration_Invasion Cell Migration & Invasion Extracellular Acidosis->Cell_Migration_Invasion promotes hCAXII->Extracellular Acidosis contributes to p38_MAPK_Pathway p38 MAPK Pathway hCAXII->p38_MAPK_Pathway activates Hedgehog_Pathway Hedgehog Pathway hCAXII->Hedgehog_Pathway potential feedback MMPs MMP-2, MMP-9 p38_MAPK_Pathway->MMPs upregulates Hedgehog_Pathway->hCAXII modulates expression MMPs->Cell_Migration_Invasion facilitates

Caption: hCAXII signaling in cancer progression.

Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., HTS Esterase Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC₅₀ Determination Hit_Compounds->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (Stopped-Flow, Orthogonal Assays) Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates Cell_Based_Assays Cell-Based Assays (CETSA, Migration, Invasion) Lead_Candidates->Cell_Based_Assays In_Vivo_Studies In Vivo Studies Cell_Based_Assays->In_Vivo_Studies

Caption: Workflow for hCAXII inhibitor screening.

References

Application Notes and Protocols for hCAXII-IN-9 Delivery and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the delivery and formulation of hCAXII-IN-9, a selective inhibitor of human carbonic anhydrase XII (hCAXII). Due to the limited availability of specific formulation data for this compound, this document outlines generalized strategies and protocols based on its chemical class (sulfonamide-phosphonate conjugate) and the common practices for poorly soluble compounds in research settings.

Introduction to this compound

This compound is a potent and selective inhibitor of the tumor-associated enzyme carbonic anhydrase XII (CAXII).[1] CAXII is a transmembrane zinc metalloenzyme that is overexpressed in various cancers and contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[2][3] By inhibiting CAXII, this compound presents a promising therapeutic strategy for cancer treatment.

Chemical Class: Sulfonamide-phosphonate conjugate.[1] Compounds in this class often exhibit poor water solubility, necessitating specific formulation strategies for effective delivery in both in vitro and in vivo studies.

Quantitative Data

The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. This data highlights the selectivity of this compound for the target enzyme, hCAXII.

IsoformInhibition Constant (Kᵢ) (nM)Selectivity Ratio (hCAI/hCAXII)Selectivity Ratio (hCAII/hCAXII)Selectivity Ratio (hCAIX/hCAXII)
hCAI7192.6>256--
hCAII188.6->6.7-
hCAIX>100000-->3571
hCAXII 28 1 1 1

Data sourced from MedchemExpress and a study on novel sulfonamide-phosphonate conjugates.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of CAXII. This interference has downstream consequences on cellular signaling pathways that are influenced by pH homeostasis and the tumor microenvironment.

CAXII_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAXII CAXII CO2_H2O->CAXII Hydration H_HCO3 H⁺ + HCO₃⁻ pHi_reg Intracellular pH Homeostasis CAXII->H_HCO3 Catalysis Proliferation Cell Proliferation & Survival pHi_reg->Proliferation Invasion Invasion & Metastasis pHi_reg->Invasion hCAXII_IN_9 This compound hCAXII_IN_9->CAXII Inhibition

Caption: Inhibition of CAXII by this compound disrupts pH regulation.

Formulation Strategies for Poorly Soluble this compound

Given that this compound is a sulfonamide-phosphonate conjugate, it is anticipated to have low aqueous solubility. The following are general strategies to formulate this compound for research purposes.

In Vitro Formulation

For in vitro assays, this compound is typically first dissolved in an organic solvent to create a high-concentration stock solution, which is then diluted in the aqueous assay buffer.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of poorly soluble compounds for in vitro use.

  • Stock Solution Concentration: A stock solution of 10-50 mM in DMSO is a standard starting point.

  • Working Concentration: The stock solution is serially diluted with the assay buffer to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

In Vivo Formulation

For administration to animal models, the formulation must be biocompatible and capable of delivering the compound effectively. The choice of vehicle is critical and depends on the route of administration (e.g., oral, intraperitoneal, intravenous).

Common Vehicles for Poorly Soluble Compounds:

Vehicle ComponentFunctionCommon ConcentrationNotes
Aqueous Solutions with Co-solvents
Polyethylene glycol 400 (PEG 400)Solubilizing agent10-60% in saline or waterCan cause toxicity at high doses.[4]
Propylene glycolSolubilizing agent10-40% in saline or waterGenerally well-tolerated.[5]
EthanolCo-solvent5-15% in saline or waterUse with caution due to potential for irritation and toxicity.[6]
Surfactant-based Formulations
Tween 80 (Polysorbate 80)Surfactant, emulsifier0.5-5% in salineHelps to form stable micelles or emulsions.[5]
Cremophor ELSolubilizing agent5-10% in salineCan cause hypersensitivity reactions.
Suspensions
Methylcellulose (MC) or Carboxymethylcellulose (CMC)Suspending agent0.5-1% in waterForms a uniform suspension for oral gavage.[4]
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing agent20-40% in waterForms inclusion complexes to enhance solubility.[4][5]

Experimental Protocols

The following are detailed, generalized protocols for working with this compound. Researchers should optimize these protocols for their specific experimental setup.

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Stock_Solution_Workflow Start Start Weigh Weigh this compound Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot Aliquot into Tubes Vortex->Aliquot Store Store at -20°C / -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against purified hCAXII.[7][8]

Materials:

  • Purified recombinant hCAXII enzyme

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • Substrate (e.g., p-nitrophenyl acetate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions.

  • Add a fixed amount of purified hCAXII enzyme to each well (except for the blank).

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in kinetic mode for a set period (e.g., 30 minutes).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

Protocol for Formulation of this compound for In Vivo Administration (Oral Gavage)

This protocol describes the preparation of a suspension of this compound for oral administration in a rodent model.

Materials:

  • This compound (solid)

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween 80 in sterile water

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound for the desired dose and number of animals.

  • In a mortar, add a small amount of the vehicle to the this compound powder to form a paste.

  • Gradually add the remaining vehicle while continuously triturating or homogenizing to form a uniform suspension.

  • Transfer the suspension to a sterile tube.

  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

InVivo_Formulation_Workflow Start Start Weigh Weigh this compound Start->Weigh Form_Paste Form a Paste with a Small Amount of Vehicle Weigh->Form_Paste Prepare_Vehicle Prepare Vehicle (e.g., 0.5% MC, 0.1% Tween 80) Prepare_Vehicle->Form_Paste Gradual_Addition Gradually Add Remaining Vehicle and Homogenize Form_Paste->Gradual_Addition Vortex Vortex to Ensure Uniform Suspension Gradual_Addition->Vortex Administer Administer to Animal Model Vortex->Administer End End Administer->End

Caption: Workflow for preparing this compound for in vivo studies.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer

The protocols and formulation strategies described in this document are intended as a general guide. The optimal conditions for the delivery and formulation of this compound may vary depending on the specific experimental requirements and should be determined empirically by the researcher.

References

Troubleshooting & Optimization

troubleshooting hCAXII-IN-9 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with hCAXII-IN-9.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter solubility challenges when preparing this compound for in vitro and in vivo experiments. Below is a step-by-step guide to address these issues.

Problem: Precipitate observed in the this compound stock solution or experimental media.

This is a common issue for many small molecule inhibitors. The following workflow can help troubleshoot and resolve solubility problems.

G cluster_0 Troubleshooting Workflow start Precipitate Observed check_solvent Step 1: Verify Solvent & Concentration - Was the stock solution prepared in 100% DMSO? - Is the stock concentration at or below 10 mM? start->check_solvent prepare_stock Step 2: Prepare a Fresh Stock Solution - Use anhydrous, high-purity DMSO. - Briefly vortex and sonicate if necessary. check_solvent->prepare_stock No dilution_check Step 3: Assess Dilution into Aqueous Buffer - Are you observing precipitation after diluting the DMSO stock into your experimental media (e.g., PBS, cell culture media)? check_solvent->dilution_check Yes prepare_stock->dilution_check serial_dilution Step 4: Optimize Dilution Method - Perform serial dilutions in your aqueous buffer. - Avoid a single, large volume dilution. - Ensure rapid mixing during dilution. dilution_check->serial_dilution Yes final_conc Step 5: Evaluate Final Concentration - Is the final concentration of this compound appropriate for the assay? - Is the final DMSO concentration in the media at a non-toxic level (typically <0.5%)? dilution_check->final_conc No serial_dilution->final_conc resolution Solubility Issue Resolved final_conc->resolution Yes further_action If issues persist, consider alternative solvents or contact technical support. final_conc->further_action No

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

Based on in vitro studies utilizing carbonic anhydrase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can decrease the solubility of hydrophobic compounds.

Q2: What is a typical stock solution concentration for this compound?

A stock solution of 10 mM in 100% DMSO is a common starting point for in vitro experiments with carbonic anhydrase inhibitors.[1]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What should I do?

This is a common phenomenon known as "salting out." When a compound dissolved in an organic solvent is introduced into an aqueous buffer, its solubility can decrease dramatically, leading to precipitation. To mitigate this:

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous buffer.

  • Ensure rapid mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to promote rapid dispersion.

  • Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of the inhibitor in your assay.

  • Check the final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically below 0.5%) to avoid solvent-induced artifacts.

Q4: Can I use other solvents to dissolve this compound?

While DMSO is the most commonly reported solvent, other organic solvents like ethanol may be viable alternatives. However, the solubility of this compound in these solvents has not been widely reported. If you choose to use an alternative solvent, it is crucial to perform a solubility test first.

Data Presentation

Table 1: this compound Inhibitory Activity

IsoformKi (nM)
hCAXII28
hCAI7192.6
hCAII188.6
hCAIX>100,000

Data sourced from MedChemExpress.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound needs to be obtained from the supplier for this calculation).

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Signaling Pathway

hCAXII in Tumor pH Regulation and Downstream Signaling

Human carbonic anhydrase XII (hCAXII) is a transmembrane enzyme that is often overexpressed in various cancers. It plays a crucial role in regulating both intracellular and extracellular pH, which in turn influences several downstream signaling pathways that promote tumor growth, invasion, and chemoresistance.

G cluster_0 hCAXII-Mediated Signaling in Cancer hCAXII hCAXII pH_regulation pH Regulation (Extracellular Acidification, Intracellular Alkalinization) hCAXII->pH_regulation PKC Protein Kinase C (PKC) Signaling hCAXII->PKC p38_MAPK p38 MAPK Pathway pH_regulation->p38_MAPK NFkB NF-κB Pathway pH_regulation->NFkB invasion_migration Tumor Invasion & Migration p38_MAPK->invasion_migration PKC->hCAXII regulates expression EMT Epithelial-Mesenchymal Transition (EMT) PKC->EMT chemoresistance Chemoresistance NFkB->chemoresistance

Caption: Role of hCAXII in cancer-related signaling pathways.

hCAXII, through its enzymatic activity, contributes to an acidic tumor microenvironment and an alkaline intracellular pH. This pH dysregulation is known to activate the p38 MAPK signaling pathway, which promotes tumor cell invasion and migration.[2] Additionally, hCAXII can modulate the NF-κB pathway, a key regulator of inflammation and cell survival, contributing to chemoresistance.[3] The expression of CAXII itself can be regulated by Protein Kinase C (PKC) signaling, which is also linked to the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[4]

References

Optimizing hCAXII-IN-9 Concentration for Experimental Success: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing hCAXII-IN-9, a selective inhibitor of human carbonic anhydrase XII (hCAXII). Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this compound concentration in your experiments, leading to reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective small molecule inhibitor of human carbonic anhydrase XII (hCAXII), a transmembrane enzyme.[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. hCAXII is often overexpressed in various cancers and contributes to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. This compound, a sulfonamide-based inhibitor, binds to the active site of hCAXII, blocking its catalytic activity.[1]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: While the Ki of this compound for hCAXII is 28 nM, the optimal concentration for cell-based assays will vary depending on the cell type, cell density, and the specific experimental endpoint.[1] A common starting point for selective sulfonamide-based carbonic anhydrase inhibitors is in the low micromolar to high nanomolar range. For initial experiments, a dose-response curve ranging from 10 nM to 10 µM is recommended to determine the EC50 for your specific system.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is crucial to use anhydrous DMSO to prevent compound degradation. Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[2][3][4]

Q4: Which cell lines are suitable for studying the effects of this compound?

A4: The choice of cell line is critical. It is essential to use cell lines that endogenously express high levels of hCAXII. The breast cancer cell line MDA-MB-231 is known to express hCAXII.[5][6] Other cancer cell lines, such as those derived from renal, lung, and colon cancers, have also been reported to have high hCAXII expression.[7] It is recommended to verify hCAXII expression in your chosen cell line by qPCR or Western blot before initiating inhibitor studies.

Q5: What are potential off-target effects of this compound?

A5: this compound is highly selective for hCAXII over other carbonic anhydrase isoforms like hCAI, hCAII, and hCAIX.[1] However, like many sulfonamide-based inhibitors, there is a possibility of off-target inhibition of other carbonic anhydrase isoforms at higher concentrations. To control for this, it is advisable to test the effect of the inhibitor in a cell line with low or no hCAXII expression but known expression of other CA isoforms.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines a general method to determine the optimal concentration of this compound that effectively inhibits hCAXII activity without causing significant cytotoxicity.

Materials:

  • This compound

  • Anhydrous DMSO

  • hCAXII-expressing cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Gently vortex to ensure complete dissolution. Aliquot and store at -20°C.

  • Cell Seeding: Seed your hCAXII-expressing cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Incubate overnight to allow for cell attachment.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is a 10-point, 2-fold serial dilution starting from 10 µM down to approximately 20 nM. Remember to prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value. The optimal concentration for your experiments will likely be at or slightly above the EC50, where you see a significant biological effect with minimal cytotoxicity.

Data Presentation

ParameterThis compound
Target human Carbonic Anhydrase XII (hCAXII)
Ki 28 nM
Selectivity >250-fold vs hCAI, >6-fold vs hCAII, >3500-fold vs hCAIX[1]
Recommended Starting Concentration Range (in vitro) 10 nM - 10 µM
Stock Solution Solvent Anhydrous DMSO
Stock Solution Storage -20°C or -80°C (aliquoted)

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound Low or no hCAXII expression in the cell line: The target enzyme is not present.Verify hCAXII expression using qPCR or Western blot. Select a cell line with confirmed high hCAXII expression.
Incorrect inhibitor concentration: The concentration used is too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration.
Inhibitor instability: The compound may have degraded in the stock solution or in the culture medium.Prepare fresh stock solutions. Minimize freeze-thaw cycles. Test the stability of the inhibitor in your culture medium over the time course of your experiment.
Cell density is too high: A high cell number may overcome the inhibitory effect.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
High cytotoxicity observed at all concentrations Solvent toxicity: The concentration of DMSO in the final working solution is too high.Ensure the final DMSO concentration is below 0.5%, ideally ≤ 0.1%. Always include a vehicle control.
Off-target effects: At high concentrations, the inhibitor may be affecting other cellular processes.Perform a dose-response cytotoxicity assay to determine the toxic concentration range. Use the lowest effective concentration of the inhibitor. Test the inhibitor on a cell line that does not express hCAXII to assess off-target cytotoxicity.
Inconsistent or variable results Inhibitor precipitation: The inhibitor may be precipitating out of solution when diluted in aqueous culture medium.Prepare serial dilutions in DMSO first before the final dilution in medium. Visually inspect the medium for any precipitate after adding the inhibitor.
Inconsistent cell seeding: Uneven cell distribution in the plate can lead to variability.Ensure a homogenous cell suspension before seeding and use proper pipetting techniques.
Edge effects in 96-well plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth.Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium instead.

Visualizations

hCAXII_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_ext CO2 hCAXII hCAXII CO2_ext->hCAXII H2O_ext H2O H2O_ext->hCAXII HCO3_ext HCO3- H_ext H+ hCAXII->HCO3_ext Hydration hCAXII->H_ext p38_MAPK p38 MAPK Pathway hCAXII->p38_MAPK NFkB NF-kB Pathway hCAXII->NFkB CO2_int CO2 CO2_int->CO2_ext Diffusion H2O_int H2O Migration_Invasion Cell Migration & Invasion p38_MAPK->Migration_Invasion Proliferation Cell Proliferation NFkB->Proliferation hCAXII_IN-9 This compound hCAXII_IN-9->hCAXII Inhibition

Caption: hCAXII signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO serial_dilute Prepare serial dilutions of this compound in medium prep_stock->serial_dilute seed_cells Seed hCAXII-expressing cells in 96-well plate treat_cells Treat cells with inhibitor and vehicle control seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay analyze_data Analyze data and determine EC50 viability_assay->analyze_data

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Experiment Start check_effect Is there a dose-dependent effect on the endpoint? start->check_effect no_effect No Effect Observed check_effect->no_effect No effect_observed Effect Observed check_effect->effect_observed Yes check_hCAXII Verify hCAXII expression no_effect->check_hCAXII check_concentration Broaden concentration range no_effect->check_concentration check_stability Check inhibitor stability no_effect->check_stability check_cytotoxicity Is there significant cytotoxicity? effect_observed->check_cytotoxicity high_cytotoxicity High Cytotoxicity check_cytotoxicity->high_cytotoxicity Yes low_cytotoxicity Proceed with Optimal Concentration check_cytotoxicity->low_cytotoxicity No check_dmso Lower final DMSO concentration high_cytotoxicity->check_dmso check_off_target Test on hCAXII-negative cell line high_cytotoxicity->check_off_target

Caption: Troubleshooting decision tree for this compound experiments.

References

hCAXII-IN-9 Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the human carbonic anhydrase XII inhibitor, hCAXII-IN-9, in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is typically stable at room temperature. For long-term storage, it is advisable to store the compound in a cool, dry place. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[2] Concentrated stock solutions in DMSO can often be stored for longer periods than dilute aqueous solutions.[3] For cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced effects on cell viability and growth.[4]

Q3: What is the known inhibitory activity of this compound?

A3: this compound is a selective inhibitor of human carbonic anhydrase XII (hCAXII) with a reported Ki value of 28 nM. It shows significantly lower affinity for other carbonic anhydrase isoforms, with Ki values of 7192.6 nM for hCAI, 188.6 nM for hCAII, and >100000 nM for hCAIX.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Problem: My this compound is precipitating out of my aqueous experimental buffer.

Possible Causes & Solutions:

  • Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.

    • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is minimal.

  • Incorrect pH: The solubility of compounds can be pH-dependent.

    • Troubleshooting: Determine the pKa of this compound (if available) and adjust the pH of your buffer to a range where the compound is more soluble.

  • Buffer Composition: Components of your buffer system could be interacting with the compound, leading to precipitation.

    • Troubleshooting: Try a different buffer system. Simple buffers like phosphate-buffered saline (PBS) are often a good starting point.

Issue 2: Inconsistent Results in Cellular Assays

Problem: I am observing high variability in the inhibitory effect of this compound in my cell-based experiments.

Possible Causes & Solutions:

  • Compound Instability in Media: The compound may be degrading in the cell culture media over the course of the experiment.

    • Troubleshooting: Perform a stability study of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points using a stability-indicating method like HPLC to determine the rate of degradation.

  • Adsorption to Labware: Small molecules can adsorb to plastic surfaces, reducing the effective concentration in the assay.

    • Solution: Consider using low-adhesion microplates or glassware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help.

  • Inconsistent Stock Solution Preparation: Errors in preparing or storing the stock solution can lead to variability.

    • Solution: Ensure the stock solution is fully dissolved and stored properly (see Q2 in FAQs). Prepare fresh dilutions for each experiment from a validated stock.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard method to determine the thermodynamic solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., Water, PBS, Ethanol)

  • Vials

  • Shaker or rotator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6]

Stress Conditions:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).[7]

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).[7]

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[8]

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).

  • Photostability: Expose a solution of this compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[9]

General Procedure:

  • Prepare solutions of this compound in the respective stress media.

  • Take an initial sample (time zero) for analysis.

  • Expose the remaining solutions to the specified stress conditions.

  • Collect samples at various time points.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Calculate the percentage of degradation over time.

Data Presentation

Table 1: Inhibitory Activity of this compound

Carbonic Anhydrase IsoformKi (nM)
hCAXII28
hCAI7192.6
hCAII188.6
hCAIX>100000

Data from MedchemExpress.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis prep_solid Solid this compound prep_stock Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_stock prep_working Prepare Working Solution (in experimental buffer) prep_stock->prep_working stability_solubility Solubility Assay prep_working->stability_solubility Excess Solid stability_forced Forced Degradation prep_working->stability_forced Stress Conditions stability_analysis HPLC Analysis stability_solubility->stability_analysis stability_forced->stability_analysis analysis_data Data Interpretation stability_analysis->analysis_data final_report Stability Profile analysis_data->final_report Generate Report

Caption: Experimental workflow for assessing the stability of this compound in solution.

signaling_pathway cluster_cell Tumor Cell hCAXII hCAXII HCO3_H HCO3- + H+ hCAXII->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->hCAXII pHe Extracellular Acidification HCO3_H->pHe H+ pHi Intracellular Alkalinization HCO3_H->pHi HCO3- Proliferation Cell Proliferation & Survival pHe->Proliferation pHi->Proliferation Inhibitor This compound Inhibitor->hCAXII Inhibition

Caption: Simplified signaling pathway of hCAXII and the point of inhibition by this compound.

References

Technical Support Center: hCAXII-IN-9 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of human Carbonic Anhydrase XII (hCAXII) inhibition assays using hCAXII-IN-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of human Carbonic Anhydrase XII (hCAXII).[1] It is a novel sulfonamide-phosphonate conjugate designed for potential use in anti-tumor research.[1] Like other sulfonamide-based inhibitors, this compound is believed to act by coordinating with the Zn2+ ion in the active site of the enzyme, thereby blocking its catalytic activity.[2] There are four primary mechanisms of carbonic anhydrase inhibition: binding to the metal ion, anchoring to the non-protein metal ion ligand, blocking the active site entrance, and binding outside the active site.[3] Sulfonamides fall into the first category.

Q2: What are the typical Ki values for this compound against different carbonic anhydrase isoforms?

The inhibitory activity (Ki) of this compound varies significantly across different human carbonic anhydrase (hCA) isoforms, demonstrating its selectivity for hCAXII.

IsoformKi (nM)Selectivity vs. hCAXII
hCAXII28-
hCAI7192.6~257-fold
hCAII188.6~6.7-fold
hCAIX>100,000>3571-fold
Data sourced from MedchemExpress.[1]

Q3: What are the most common assay formats for measuring hCAXII inhibition?

The most common methods for measuring the activity of carbonic anhydrases and their inhibitors are:

  • Stopped-Flow CO2 Hydration Assay: This is a direct and widely used method that measures the enzyme-catalyzed hydration of CO2.[4] An Applied Photophysics stopped-flow instrument is often used for this assay.[4]

  • Colorimetric Esterase Activity Assay: This assay utilizes the esterase activity of active CA on a substrate that releases a chromophore upon cleavage. The change in absorbance is measured spectrophotometrically.[5]

Q4: Why is pre-incubation of the enzyme and inhibitor important?

Pre-incubation of the enzyme (hCAXII) and the inhibitor (this compound) for a specific period (e.g., 15 minutes at room temperature) is crucial to allow for the formation of the enzyme-inhibitor (E-I) complex before initiating the reaction.[4][6][7] This ensures that the measured inhibition reflects the true potency of the inhibitor.

Troubleshooting Guide

Issue 1: High Variability in Ki Values Between Experiments

High variability in the determined inhibition constant (Ki) is a common issue that can undermine the reliability of your results.

Possible Causes and Solutions:

  • Inconsistent Reagent Quality:

    • hCAXII Enzyme: Ensure the enzyme is from a reputable source, properly stored in aliquots at -80°C to avoid repeated freeze-thaw cycles, and that its activity is verified before each set of experiments using a standard substrate. Recombinant hCAXII is often produced in-house for research purposes.[6]

    • This compound: Use a high-purity inhibitor. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer immediately before use. Store stock solutions at -20°C or -80°C.

  • Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. Small errors in volume can lead to significant changes in concentration and, consequently, Ki values.

  • Fluctuations in Assay Conditions:

    • Temperature: Maintain a constant and accurate temperature throughout the assay. Carbonic anhydrase activity is temperature-dependent.

    • pH: The activity of hCAXII is pH-sensitive.[8] Use a well-buffered assay system and ensure the pH is consistent across all wells and experiments.

  • Improper Data Analysis: Use a non-linear least-squares fitting method to calculate Ki values from the dose-response curves.[6][7] Ensure that the data points used for fitting are within the linear range of the assay.

Issue 2: No or Very Low Inhibition Observed

Observing little to no inhibition can be perplexing. The following steps can help identify the root cause.

Possible Causes and Solutions:

  • Inactive Inhibitor:

    • Degradation: this compound may have degraded due to improper storage or handling. Use a fresh aliquot or a newly prepared stock solution.

    • Solubility: The inhibitor may not be fully dissolved in the assay buffer. Ensure complete solubilization of the stock solution and check for precipitation upon dilution in the aqueous assay buffer.

  • Inactive Enzyme: The hCAXII enzyme may have lost its activity. Test the enzyme's activity with a known substrate and without any inhibitor. If the activity is low, use a new vial of the enzyme.

  • Incorrect Assay Setup:

    • Missing Components: Double-check that all necessary components (enzyme, substrate, buffer, inhibitor) were added to the reaction mixture.

    • Order of Addition: Ensure the enzyme and inhibitor are pre-incubated before the addition of the substrate.

Issue 3: Inconsistent Baseline Readings in the Assay

An unstable or drifting baseline can interfere with accurate measurement of the reaction rate.

Possible Causes and Solutions:

  • Buffer Instability: The assay buffer may be unstable or improperly prepared. Use freshly prepared buffer for each experiment.

  • Instrument Instability: Ensure the spectrophotometer or stopped-flow instrument has been properly warmed up and is stable before starting the measurements.

  • Precipitation: The inhibitor or other components in the assay may be precipitating over time. Visually inspect the assay wells or cuvettes for any signs of precipitation.

Experimental Protocols

Stopped-Flow CO2 Hydration Assay for hCAXII Inhibition

This protocol is a generalized procedure based on commonly used methods for determining carbonic anhydrase inhibition.

Materials:

  • Recombinant human Carbonic Anhydrase XII (hCAXII)

  • This compound

  • Assay Buffer: 20 mM HEPES or TRIS, pH 7.4

  • CO2-saturated water

  • Phenol Red (or other suitable pH indicator) at a concentration of 0.2 mM[4]

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of hCAXII in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 3-10 nM).[6]

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations for the dose-response curve.

  • Pre-incubation:

    • In a suitable tube, mix the hCAXII solution with the this compound solution (or vehicle control).

    • Incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[4][6][7]

  • Assay Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.

    • Load the CO2-saturated water containing the pH indicator into the other syringe.

    • Rapidly mix the two solutions in the instrument's observation cell.

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength as the pH changes due to the hydration of CO2 to bicarbonate and protons.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear phase of the absorbance change for each inhibitor concentration.

    • Subtract the uncatalyzed rate (measured in the absence of the enzyme) from all catalyzed rates.[4]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve and then determine the Ki value using the Cheng-Prusoff equation.

Visualizations

Figure 1: hCAXII Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH_CO2 E-Zn²⁺-OH⁻ + CO₂ E_Zn_OH->E_Zn_OH_CO2 1. CO₂ Binding Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_OH->Inhibited_Complex Inhibitor Binding E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH 4. Proton Shuttle - H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 2. Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O 3. HCO₃⁻ Release + H₂O Inhibitor This compound (Sulfonamide) Inhibitor->Inhibited_Complex

Caption: Mechanism of hCAXII catalysis and sulfonamide inhibition.

Figure 2: Workflow for this compound Inhibition Assay start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Inhibitor) start->reagent_prep pre_incubation Pre-incubation (hCAXII + this compound) reagent_prep->pre_incubation reaction_init Reaction Initiation (Add CO₂ Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Stopped-Flow) reaction_init->data_acq data_analysis Data Analysis (Calculate Ki) data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound assay.

Figure 3: Troubleshooting Decision Tree cluster_variability High Ki Variability cluster_no_inhibition No Inhibition cluster_baseline Baseline Issues start Inconsistent Results? check_reagents Check Reagent Quality (Enzyme, Inhibitor) start->check_reagents Yes check_inhibitor_activity Test Inhibitor Activity (Fresh Stock) start->check_inhibitor_activity No check_buffer Prepare Fresh Buffer start->check_buffer Maybe check_pipetting Verify Pipetting Accuracy check_reagents->check_pipetting check_conditions Confirm Assay Conditions (Temp, pH) check_pipetting->check_conditions check_enzyme_activity Verify Enzyme Activity check_inhibitor_activity->check_enzyme_activity check_assay_setup Review Assay Protocol check_enzyme_activity->check_assay_setup check_instrument Check Instrument Stability check_buffer->check_instrument check_precipitation Inspect for Precipitation check_instrument->check_precipitation

Caption: Decision tree for troubleshooting hCAXII assay issues.

References

Technical Support Center: Carbonic Anhydrase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for carbonic anhydrase (CA) inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear, actionable guidance for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Which assay is better for my research, the CO2 hydration assay or the esterase activity assay?

A: The choice depends on your specific research goals. The CO2 hydration assay measures the enzyme's physiologically relevant reaction. In contrast, the esterase assay, which typically uses p-nitrophenyl acetate (pNPA) as a substrate, is a simpler, colorimetric method.[1] However, the esterase assay is primarily limited to measuring the activity of α-CAs, as other CA families generally do not exhibit significant esterase activity.[1] For a broad screening of diverse CA families or for results that are more physiologically relevant, the CO2 hydration assay is preferred.

Q2: My p-nitrophenyl acetate (pNPA) substrate won't dissolve in the aqueous buffer. What should I do?

A: pNPA has poor solubility in water. It is common practice to first dissolve pNPA in a small amount of an organic solvent, such as acetonitrile or acetone, to create a concentrated stock solution before diluting it into the final aqueous assay buffer.[1][2] Always ensure the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.

Q3: At what wavelength should I measure the product of the pNPA assay?

A: The product of pNPA hydrolysis, p-nitrophenol, has a characteristic absorbance that can be measured spectrophotometrically. The optimal wavelength depends on the pH of the assay buffer. A wavelength of 400 nm or 405 nm is commonly used.[1][3][4][5]

Q4: What is a "tight-binding" inhibitor, and how does it affect my assay?

A: A tight-binding inhibitor is one where the inhibitor concentration is not in large excess compared to the enzyme concentration, often because the inhibitor has a very high affinity (low Kᵢ value) for the enzyme.[6][7] This can lead to a significant depletion of the free inhibitor concentration as it binds to the enzyme, violating the assumptions of standard IC50 analysis.[6] This often results in unusually steep dose-response curves.[8][9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Assay Signal & Data Interpretation Issues

Q: My dose-response curve is unusually steep (high Hill slope). What does this mean?

A: A steep dose-response curve, where a small change in inhibitor concentration leads to a large change in inhibition, can be indicative of several phenomena.[8][9] One common cause is "stoichiometric" or "tight-binding" inhibition, which occurs when the inhibitor's affinity (Kᵢ) is close to or below the enzyme concentration used in the assay.[6][8][9][10] In this case, the measured IC50 value will be approximately half the enzyme concentration, rather than reflecting the true potency of the inhibitor.[8][9] Another potential cause is that the compound forms aggregates that sequester and inhibit the enzyme.[11]

Q: My results show high variability between replicates. What are the common causes?

A: High variability can stem from several sources. Inconsistent pipetting, especially of small volumes, is a frequent culprit. Temperature fluctuations during the assay can also affect enzyme kinetics. Another factor to consider is the stability of your reagents; for instance, CO2-saturated water used in hydration assays can lose its saturation over time if not handled correctly.[12][13]

Q: The background signal (no enzyme control) is high in my pNPA assay. Why?

A: The pNPA substrate can undergo spontaneous, uncatalyzed hydrolysis, which contributes to the background signal.[1] The rate of this spontaneous hydrolysis is dependent on the pH and temperature of the buffer. It is crucial to subtract the rate of this uncatalyzed hydrolysis from the rate measured in the presence of the enzyme to determine the true enzyme-catalyzed rate.[1]

Compound-Related Issues

Q: I suspect my test compound is interfering with the assay. How can I check for this?

A: Compound interference is a common problem in HTS and can manifest in several ways:

  • Colored or Fluorescent Compounds: If your compound has intrinsic color or fluorescence, it can interfere with colorimetric or fluorometric readouts.[14] One way to test for this is to measure the compound's absorbance or fluorescence at the assay wavelength in the absence of other reagents.

  • Compound Aggregation: Some compounds form colloidal aggregates that non-specifically inhibit enzymes.[11] This can often be mitigated by adding a small amount of a non-ionic detergent (e.g., Triton X-100) to the assay buffer.[11]

  • Chemical Reactivity: Certain chemical functionalities can react with assay components, such as buffer molecules or the enzyme itself, leading to false positives.[15][16] These are often referred to as Pan-Assay Interference Compounds (PAINS).[15][16]

Q: My compound has low aqueous solubility. How can I reliably test it?

A: Poor solubility is a significant challenge in biological assays.[17][18][19] Compounds are typically dissolved in 100% DMSO to create a stock solution, which is then diluted into the aqueous assay buffer.[17][18] However, if the compound precipitates upon dilution, the actual concentration in the assay will be lower than the nominal concentration, leading to an underestimation of its potency.[18] Strategies to address this include:

  • Optimizing the percentage of DMSO in the final assay mixture (though high concentrations can inhibit the enzyme).[18]

  • Using alternative co-solvents.[17]

  • Visually inspecting for precipitation in the assay plate.

Troubleshooting Summary Table
Symptom Potential Cause Suggested Solution
High variability between replicates Pipetting errors; Temperature fluctuations; Reagent instability (e.g., CO2-saturated water).[12][13]Use calibrated pipettes; Ensure consistent temperature control; Prepare fresh reagents as needed.
High background in pNPA assay Spontaneous hydrolysis of pNPA substrate.[1]Always run a no-enzyme control and subtract this background rate from all measurements.[1]
Steep dose-response curve Tight-binding inhibition (Kᵢ ≤ [E]); Compound aggregation.[8][9][11]Lower the enzyme concentration if possible; Re-run the assay with 0.01% Triton X-100 to disrupt aggregates.
No or low inhibition observed Compound precipitation due to poor solubility; Compound degradation.[18]Check compound solubility in the assay buffer; Test compound stability under assay conditions.
Apparent activation of enzyme Compound interferes with the assay readout (e.g., is fluorescent).[14]Run controls with the compound in the absence of the enzyme to measure its direct effect on the signal.

Troubleshooting Workflow

G Troubleshooting Workflow for Poor Assay Performance start Problem: Inconsistent or Unexpected Assay Results check_repro Is the issue reproducible? start->check_repro check_controls Are control values (no enzyme, no inhibitor) as expected? check_repro->check_controls Yes troubleshoot_basics Review Basic Assay Parameters: - Pipetting Technique - Reagent Preparation - Temperature Control check_repro->troubleshoot_basics No check_controls->troubleshoot_basics No troubleshoot_compound Investigate Compound-Specific Issues: - Solubility (Precipitation) - Signal Interference (Color/Fluorescence) - Aggregation check_controls->troubleshoot_compound Yes solution_basics Solution: Refine protocol, retrain personnel, use fresh reagents. troubleshoot_basics->solution_basics troubleshoot_data Analyze Data Interpretation: - Steep Curve (Tight Binding?) - Poor Fit (Assay Window?) - High Background troubleshoot_compound->troubleshoot_data solution_compound Solution: Add detergent (e.g., Triton X-100), run interference controls, modify solvent. troubleshoot_compound->solution_compound solution_data Solution: Lower enzyme concentration, optimize assay conditions, subtract background. troubleshoot_data->solution_data end Optimized Assay solution_basics->end solution_compound->end solution_data->end

Caption: A logical workflow for troubleshooting common issues in carbonic anhydrase inhibitor assays.

Key Experimental Protocols

Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)

This colorimetric assay monitors the hydrolysis of pNPA to the yellow-colored product, p-nitrophenol, by measuring the increase in absorbance at 400-405 nm.

Materials:

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.[3]

  • Enzyme Solution: Recombinant human carbonic anhydrase (e.g., rhCA9) diluted to a working concentration (e.g., 20 ng/µL) in Assay Buffer.[3]

  • Substrate Stock: 100 mM p-Nitrophenyl acetate (pNPA) in acetone or acetonitrile.[3]

  • Working Substrate Solution: Dilute the Substrate Stock to 2 mM in Assay Buffer immediately before use.[3]

  • Inhibitor Stock: Inhibitor dissolved in 100% DMSO.

  • 96-well clear flat-bottom plate.

Procedure:

  • Add 50 µL of Assay Buffer to all wells. For inhibitor wells, add the required volume of inhibitor and adjust the volume with Assay Buffer containing the same percentage of DMSO.

  • Add 50 µL of the diluted enzyme solution to the appropriate wells.

  • Include a "Substrate Blank" or "No Enzyme" control containing 100 µL of Assay Buffer (and inhibitor if applicable) but no enzyme. This will be used to measure the non-enzymatic hydrolysis of pNPA.[1][3]

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Initiate the reaction by adding 50 µL of the 2 mM Working Substrate Solution to all wells.[3]

  • Immediately place the plate in a plate reader and measure the absorbance at 400 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax, in OD/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the "No Enzyme" control from the rates of all other wells to get the enzyme-catalyzed rate.[1]

    • Plot the enzyme-catalyzed rate against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Experimental Workflow: pNPA Assay

G Experimental Workflow for pNPA-based CA Inhibition Assay prep_reagents 1. Prepare Reagents (Buffer, Enzyme, Inhibitor, pNPA Stock) plate_setup 2. Plate Setup - Add Buffer/Inhibitor - Add Enzyme prep_reagents->plate_setup pre_incubate 3. Pre-incubate Plate (e.g., 15 min at 25°C) plate_setup->pre_incubate start_reaction 4. Start Reaction (Add pNPA Substrate) pre_incubate->start_reaction read_plate 5. Kinetic Read (Absorbance at 400 nm) start_reaction->read_plate analyze_data 6. Data Analysis - Calculate Slopes (Rates) - Subtract Background - Determine IC50 read_plate->analyze_data

Caption: A step-by-step workflow diagram for performing a pNPA-based carbonic anhydrase assay.

CO2 Hydration Assay (Modified Wilbur-Anderson Method)

This assay measures the physiological hydration of CO2 by monitoring the time it takes for the pH of a buffer to drop between two set points.

Materials:

  • Reaction Buffer: 20 mM Tris-HCl, pH 8.3.[20]

  • CO2-Saturated Water: Prepare by bubbling CO2 gas through ice-cold deionized water for at least 30 minutes prior to and during the assay.[1][20] Store on ice.

  • Enzyme Solution: Carbonic Anhydrase diluted in ice-cold water (e.g., 0.1 mg/mL stock, diluted to ~0.01 mg/mL for use).[20]

  • Reaction Vessel: A small, temperature-controlled beaker (15-20 mL) with a pH meter.[20]

Procedure:

  • Blank Determination (T₀):

    • Add 6.0 mL of chilled Reaction Buffer to the reaction vessel, maintaining the temperature at 0-4°C.[20]

    • Withdraw 4.0 mL of the chilled CO2-saturated water into a syringe and add it to the buffer.[20]

    • Simultaneously, start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This time is T₀ (the uncatalyzed rate).[20]

  • Enzyme Determination (T):

    • Add 6.0 mL of chilled Reaction Buffer to the reaction vessel.[20]

    • Add a small volume (e.g., 0.1 mL) of the diluted enzyme solution.[20]

    • Quickly add 4.0 mL of CO2-saturated water and record the time required for the pH to drop from 8.3 to 6.3. This time is T.[20]

  • Inhibitor Assay:

    • To measure inhibition, pre-incubate the enzyme with the desired concentration of inhibitor in the Reaction Buffer before the addition of CO2-saturated water.

  • Data Analysis:

    • Calculate Wilbur-Anderson Units (WAU) using the formula: WAU = (T₀ - T) / T.

    • For inhibitor studies, calculate the percent inhibition: % Inhibition = [ (Rate_no_inhibitor - Rate_with_inhibitor) / Rate_no_inhibitor ] * 100, where the rate is proportional to 1/T.

References

Technical Support Center: hCAXII-IN-9 Cell Permeability Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hCAXII-IN-9, a novel inhibitor of human carbonic anhydrase XII (hCAXII). The following information is based on common challenges encountered with small molecule inhibitors of this class, particularly those with sulfonamide or similar heterocyclic scaffolds.

Frequently Asked questions (FAQs)

Q1: My in vitro biochemical assay (e.g., enzyme inhibition assay) shows high potency for this compound, but I'm seeing significantly lower activity in my cell-based assays. What could be the reason for this discrepancy?

A1: This is a common challenge in drug discovery and can be attributed to several factors:

  • Low Cell Permeability: The most likely reason is that this compound has poor permeability across the cell membrane, preventing it from reaching its intracellular or membrane-associated target at a sufficient concentration.

  • Compound Instability: The compound may be unstable in the cell culture medium or may be metabolized by the cells into an inactive form.

  • Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, keeping the intracellular concentration low.

  • Non-specific Binding: The compound might bind to components in the cell culture medium (like serum proteins) or to the plastic of the assay plate, reducing the effective concentration available to the cells.

Q2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility for in vitro experiments?

A2: Poor aqueous solubility is a frequent issue with small molecule inhibitors. Here are some strategies to address this:

  • Use of Co-solvents: While typically prepared in a stock solution of DMSO, you can try using a small percentage of other co-solvents in your final dilution, such as ethanol or polyethylene glycol (PEG). However, be mindful of potential solvent toxicity to your cells.

  • Formulation with Excipients: For in vitro studies, you can explore the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations.

  • pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer or medium might improve its solubility. This should be done cautiously to avoid affecting cell health.

  • Sonication: Gentle sonication of the final diluted solution can sometimes help in dissolving the compound.

Q3: How can I determine if this compound is a substrate for efflux pumps?

A3: You can perform a bidirectional Caco-2 permeability assay. This assay measures the transport of the compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate for active efflux.[1][2][3] To identify the specific transporter involved, the assay can be repeated in the presence of known inhibitors of common efflux pumps like P-glycoprotein (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[1]

Q4: What are the key signaling pathways regulated by hCAXII that I should monitor in my experiments?

A4: hCAXII has been shown to influence signaling pathways involved in cell migration, invasion, and survival. Key pathways to investigate upon inhibition with this compound include:

  • p38 MAPK Signaling Pathway: CAXII can promote invasion and migration of cancer cells through this pathway.[4]

  • NF-κB Signaling Pathway: CAXII can modulate the activity of NF-κB-related proteins, impacting tumor-associated immune responses.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low apparent permeability (Papp) in Caco-2 assay Poor intrinsic permeability of the compound.Consider structural modifications to improve lipophilicity (within an optimal range) or reduce polar surface area.
Low solubility in the assay buffer.Prepare the dosing solution with a solubilizing agent (e.g., up to 2% BSA in the receiver compartment, or use of cyclodextrins). Ensure the final DMSO concentration is low (typically <1%).
Compound instability in the assay buffer.Assess the stability of this compound in the assay buffer over the time course of the experiment.
High variability in permeability results Inconsistent Caco-2 monolayer integrity.Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Use a paracellular marker like Lucifer Yellow to confirm monolayer tightness.[1]
Inconsistent cell passage number.Use Caco-2 cells within a consistent and validated passage number range for all experiments.
Unexpectedly high cytotoxicity in cell-based assays Off-target effects of the inhibitor.Profile this compound against other CA isoforms (especially the ubiquitous hCA I and II) and a panel of other relevant off-targets to assess its selectivity.
Formulation-induced toxicity.Run vehicle controls with the same concentration of any co-solvents or excipients used to dissolve this compound to ensure they are not causing the observed cytotoxicity.
Low compound recovery in permeability assays Non-specific binding to the assay plate or cell monolayer.Use low-binding plates. Include a mass balance calculation (% recovery) in your assay to quantify compound loss.[2]
Cellular metabolism of the compound.Analyze the samples from both the donor and receiver compartments for the presence of metabolites using LC-MS/MS.

Quantitative Data Summary

The following table presents hypothetical, yet representative, physicochemical and permeability data for a novel hCAXII inhibitor like this compound, based on typical values for sulfonamide-based inhibitors.

ParameterValueInterpretation
Physicochemical Properties
Molecular Weight (MW)< 500 g/mol Favorable for cell permeability (Lipinski's Rule of Five).
LogP2 - 4Indicates moderate lipophilicity, which is generally good for passive diffusion.
Aqueous Solubility (pH 7.4)< 10 µg/mLLow solubility, may require formulation for in vitro and in vivo studies.
Permeability Data
Caco-2 Papp (A-B)< 1 x 10⁻⁶ cm/sLow permeability.
Caco-2 Papp (B-A)> 2 x 10⁻⁶ cm/sSuggests active efflux.
Efflux Ratio (B-A / A-B)> 2Indicates the compound is likely a substrate of an efflux transporter.[3]
PAMPA Permeability (pH 7.4)Low to moderateProvides an indication of passive permeability without the influence of transporters.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Values should be within the laboratory's established range (e.g., >250 Ω·cm²).

  • Dosing Solution Preparation: Prepare the dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). The final concentration of DMSO should be ≤1%.

  • Permeability Measurement (A-B):

    • Add the dosing solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side.

  • Permeability Measurement (B-A):

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Post-Assay Integrity Check: After the final time point, re-measure the TEER and/or perform a Lucifer Yellow leak test to ensure the monolayer integrity was maintained throughout the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[6]

  • Dosing Solution Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • Fill the wells of an acceptor plate with buffer.

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Add the dosing solution to the wells of the filter (donor) plate.

  • Incubation: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

Visualizations

G CAXII Signaling Pathways cluster_p38 p38 MAPK Pathway cluster_nfkb NF-κB Pathway CAXII hCAXII MAPKKK MAPKKK (e.g., TAK1, ASK1) CAXII->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors_p38 CellResponse_p38 Cellular Response (Invasion, Migration) TranscriptionFactors_p38->CellResponse_p38 CAXII2 hCAXII IKK IKK Complex CAXII2->IKK Modulates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to Nucleus GeneTranscription Gene Transcription (Immune Response, Survival) NFkB_nuc->GeneTranscription

Caption: Key signaling pathways influenced by hCAXII.

G Experimental Workflow: Caco-2 Permeability Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_integrity Check monolayer integrity (TEER measurement) culture_cells->check_integrity add_compound Add this compound to donor compartment check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment at time points incubate->sample analyze_samples Quantify compound (LC-MS/MS) sample->analyze_samples calculate_papp Calculate Papp and Efflux Ratio analyze_samples->calculate_papp G Logical Relationships in Permeability Troubleshooting cluster_causes Potential Causes cluster_solutions Investigative Solutions low_cell_potency Low Potency in Cell-Based Assay low_perm Low Permeability low_cell_potency->low_perm efflux Active Efflux low_cell_potency->efflux solubility Poor Solubility low_cell_potency->solubility instability Compound Instability low_cell_potency->instability caco2_assay Caco-2 Assay low_perm->caco2_assay pampa_assay PAMPA Assay low_perm->pampa_assay efflux->caco2_assay formulation Formulation Optimization (e.g., excipients) solubility->formulation stability_assay Stability Assay (in media) instability->stability_assay

References

hCAXII-IN-9 experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using hCAXII-IN-9, a selective inhibitor of human carbonic anhydrase XII (hCAXII). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Compound 3I, is a selective inhibitor of human carbonic anhydrase XII (hCAXII). Its primary application is in anti-tumor research, leveraging the role of hCAXII in cancer progression.[1]

Q2: What is the inhibitory activity and selectivity profile of this compound?

A2: this compound exhibits high selectivity for hCAXII over other carbonic anhydrase isoforms. The inhibition constants (Ki) are detailed in the data table below.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, it is recommended to store this compound at room temperature in the continental US; however, storage conditions may vary in other locations. Always refer to the Certificate of Analysis for specific storage recommendations.[1]

Quantitative Data

The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. This data is crucial for designing experiments and interpreting results.

IsoformInhibition Constant (Ki)
hCAXII28 nM
hCAI7192.6 nM
hCAII188.6 nM
hCAIX>100000 nM

Data sourced from MedchemExpress.[1]

Experimental Protocols

In Vitro hCAXII Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol outlines the standard method for determining the inhibitory potency (Ki) of this compound against purified hCAXII enzyme.

Materials:

  • Purified recombinant human hCAXII enzyme

  • This compound

  • Acetazolamide (AAZ) as a broad-spectrum positive control

  • CO₂-saturated water

  • Buffer (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., Phenol Red)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to be tested.

    • Prepare a solution of purified hCAXII enzyme in the assay buffer.

    • Prepare a solution of the pH indicator in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution:

    • Pre-incubate the hCAXII enzyme with various concentrations of this compound (or the control inhibitor) for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[2]

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to bicarbonate and a proton, causing a pH change.

    • The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Assay for Assessing Anti-Proliferative Effects (MTT Assay)

This protocol is used to evaluate the effect of this compound on the viability and proliferation of cancer cells that express hCAXII.

Materials:

  • hCAXII-expressing cancer cell line (e.g., A549, T47D)[3]

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the hCAXII-expressing cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and an untreated control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the IC₅₀ value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Ki values in the stopped-flow assay - Inaccurate inhibitor or enzyme concentrations.- Instability of the inhibitor in the assay buffer.- Insufficient pre-incubation time.- Verify the concentrations of all stock solutions.- Assess the solubility and stability of this compound in the assay buffer over the experiment's duration.- Optimize the pre-incubation time of the enzyme and inhibitor.
High background in the MTT assay - Contamination of cell cultures.- High cell seeding density.- Interference from the inhibitor with the MTT reagent.- Regularly check cell cultures for contamination.- Optimize the cell seeding density to avoid overgrowth.- Run a control with the inhibitor in cell-free medium to check for direct reduction of MTT.
No significant inhibition of cell proliferation in a hCAXII-expressing cell line - Low expression or activity of hCAXII in the chosen cell line.- The role of hCAXII in the proliferation of the specific cell line is not critical under the tested conditions.- The inhibitor is not cell-permeable.- Confirm hCAXII expression and activity in the cell line using techniques like Western blot or qPCR.- Test the inhibitor in a cell line known to be sensitive to hCAXII inhibition.- Consider performing the assay under hypoxic conditions, which can upregulate hCAXII expression.[4]
Precipitation of this compound in culture medium - Poor solubility of the compound at the tested concentrations.- Lower the final concentration of the inhibitor.- Increase the percentage of the solvent (e.g., DMSO) in the final dilution, ensuring it is not toxic to the cells.

Experimental Controls and Standards

  • Positive Control:

    • For in vitro enzyme assays: Acetazolamide (AAZ) is a well-characterized, broad-spectrum carbonic anhydrase inhibitor and can be used as a general positive control.[5] For a more specific control for hCAXII inhibition, another known selective hCAXII inhibitor could be used if available.

    • For cell-based assays: A compound known to inhibit the proliferation of the specific cancer cell line being used.

  • Negative Control:

    • Vehicle Control: This is the most critical negative control. The vehicle (e.g., DMSO) used to dissolve this compound should be added to control wells at the same final concentration as in the experimental wells.

    • Untreated Control: Cells cultured in medium without any treatment.

Signaling Pathways and Experimental Workflows

hCAXII in the Tumor Microenvironment

Carbonic anhydrase XII plays a crucial role in regulating pH in the tumor microenvironment.[6] Under hypoxic conditions, tumor cells increase their glycolytic rate, leading to the production of acidic metabolites. hCAXII, located on the cell surface, catalyzes the hydration of CO₂ to bicarbonate and protons, contributing to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.

hCAXII_Signaling cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Glycolysis Increased Glycolysis HIF1a->Glycolysis hCAXII_protein hCAXII HIF1a->hCAXII_protein Upregulation CO2_in CO₂ Glycolysis->CO2_in pHi Alkaline Intracellular pH (pHi) (Promotes Proliferation) HCO3_in HCO₃⁻ hCAXII_protein->HCO3_in H_in H⁺ hCAXII_protein->H_in HCO3_out HCO₃⁻ hCAXII_protein->HCO3_out H_out H⁺ hCAXII_protein->H_out CO2_in->hCAXII_protein H2O_in H₂O H2O_in->hCAXII_protein HCO3_in->pHi pHe Acidic Extracellular pH (pHe) (Promotes Invasion) CO2_out CO₂ H2O_out H₂O H_out->pHe hCAXII_IN_9 This compound hCAXII_IN_9->hCAXII_protein Inhibition

Caption: Role of hCAXII in the tumor microenvironment and the inhibitory action of this compound.

Experimental Workflow for hCAXII Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing hCAXII inhibitors like this compound.

experimental_workflow cluster_screening In Vitro Screening cluster_cell_based Cell-Based Assays cluster_validation In Vivo Validation stopped_flow Stopped-Flow CO₂ Hydration Assay (Determine Ki for hCAXII) isoform_panel Selectivity Profiling (Test against other hCA isoforms) stopped_flow->isoform_panel mtt_assay MTT Assay (Assess anti-proliferative effects) isoform_panel->mtt_assay Lead Compound migration_assay Migration/Invasion Assay (e.g., Transwell assay) mtt_assay->migration_assay animal_model Xenograft Mouse Model (Evaluate anti-tumor efficacy) migration_assay->animal_model Promising Candidate hCAXII_IN_9 This compound hCAXII_IN_9->stopped_flow

Caption: General experimental workflow for the evaluation of hCAXII inhibitors.

References

Validation & Comparative

A Comparative Analysis of hCAXII-IN-9 and Acetazolamide for Carbonic Anhydrase XII Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the novel carbonic anhydrase XII (CAXII) inhibitor, hCAXII-IN-9, and the well-established pan-carbonic anhydrase inhibitor, acetazolamide. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for informed decision-making in research and development.

Executive Summary

This compound emerges as a highly selective inhibitor of human carbonic anhydrase XII (hCAXII), demonstrating potent inhibition of this tumor-associated isoform with significantly less activity against other key isoforms like hCA I, hCA II, and hCA IX. In contrast, acetazolamide, a widely used clinical drug, exhibits broad-spectrum inhibition across multiple carbonic anhydrase isoforms. This fundamental difference in selectivity profiles suggests distinct potential therapeutic applications, with this compound being a promising candidate for targeted cancer therapies and acetazolamide continuing its role in conditions requiring systemic carbonic anhydrase inhibition.

Data Presentation: A Head-to-Head Comparison

The inhibitory activities of this compound and acetazolamide against four key human carbonic anhydrase isoforms are summarized below. This quantitative data highlights the stark contrast in their selectivity profiles.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
This compound 7192.6[1]188.6[1]>100000[1]28[1]
Acetazolamide 250[2]12[2]25[2]5.7[2]

Note: Ki values represent the inhibition constant, with lower values indicating higher potency.

In Vitro and In Vivo Performance

This compound

As a recently identified compound, extensive in vitro and in vivo data for this compound are not yet publicly available. The primary characterization of this compound is its high selectivity for hCAXII, as demonstrated by the enzymatic inhibition assays. Further research is required to elucidate its cellular effects, pharmacokinetic profile, and in vivo efficacy.

Acetazolamide

Acetazolamide has been the subject of numerous studies, providing a wealth of in vitro and in vivo data.

In Vitro Studies:

  • Cell Viability: Acetazolamide has been shown to reduce the viability of various cancer cell lines, often in a dose-dependent manner. For instance, in studies on bronchial carcinoid cell lines H-727 and H-720, acetazolamide demonstrated a significant reduction in cell viability, particularly when combined with other agents like sulforaphane[3].

  • Invasion and Metastasis: In vitro assays have indicated that acetazolamide can reduce the invasiveness of cancer cells[4].

In Vivo Studies:

  • Tumor Growth Inhibition: In animal models, acetazolamide has demonstrated the ability to inhibit tumor growth. For example, in a Lewis lung carcinoma model, acetazolamide treatment at doses of 20, 40, and 80 mg/kg/day resulted in a dose-dependent reduction in primary tumor growth[5]. In a neuroblastoma xenograft model, a 14-day treatment with 40 mg/kg of acetazolamide, in combination with MS-275, significantly inhibited tumor growth[6].

  • Metastasis Inhibition: Acetazolamide has also been shown to reduce metastasis in vivo. In the Lewis lung carcinoma model, the inhibition rate of lung metastases reached 77.7% at a dose of 80 mg/kg/day[5].

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

The determination of inhibitory activity (Ki) for both this compound and acetazolamide is typically performed using a stopped-flow instrument to measure the kinetics of the CA-catalyzed CO₂ hydration reaction.

Principle: This assay measures the ability of an inhibitor to block the enzymatic conversion of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye.

General Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms (I, II, IX, and XII) are used. The inhibitor (this compound or acetazolamide) is prepared in a suitable solvent (e.g., DMSO) at various concentrations.

  • Reaction Mixture: The reaction buffer typically contains a pH indicator (e.g., phenol red) and a suitable buffer (e.g., Tris or HEPES).

  • Stopped-Flow Measurement: The enzyme and inhibitor are pre-incubated. This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis: The initial rates of the reaction at different inhibitor concentrations are used to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a stopped-flow CO₂ hydration assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant hCA Isoforms Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Inhibitor This compound or Acetazolamide Inhibitor->Preincubation Buffer Reaction Buffer with pH Indicator Buffer->Preincubation CO2 CO2-Saturated Solution Mixing Rapid Mixing in Stopped-Flow Instrument CO2->Mixing Syringe 2 Preincubation->Mixing Syringe 1 Measurement Monitor Absorbance Change Mixing->Measurement Rates Calculate Initial Reaction Rates Measurement->Rates IC50 Determine IC50 Rates->IC50 Ki Calculate Ki IC50->Ki

Stopped-flow CO₂ hydration assay workflow.
Cell Viability Assay (MTT Assay)

The effect of the inhibitors on cancer cell viability can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the inhibitor (e.g., acetazolamide) or a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Tumor Growth Inhibition Study

The anti-tumor efficacy of the inhibitors in a living organism is evaluated using animal models, typically immunodeficient mice bearing human tumor xenografts.

General Protocol:

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are randomized into treatment groups and receive the inhibitor (e.g., acetazolamide) or a vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of tumor growth inhibition in the treated groups compared to the control group.

Signaling Pathways

Carbonic anhydrase XII is implicated in cancer cell proliferation, invasion, and metastasis through its role in pH regulation and its interaction with key signaling pathways. Inhibition of CAXII can disrupt these processes.

CAXII and the p38 MAPK Pathway

CAXII has been shown to influence the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. In some cancers, CAXII can promote invasion and migration through this pathway.

G CAXII CAXII p38 p38 MAPK CAXII->p38 Activation MMP MMPs p38->MMP Upregulation Invasion Invasion & Migration MMP->Invasion

CAXII-mediated activation of the p38 MAPK pathway.
CAXII and the NF-κB Pathway

CAXII can also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation. By influencing NF-κB activity, CAXII can impact the tumor microenvironment.

G CAXII CAXII IKK IKK Complex CAXII->IKK Modulation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Transcription Gene Transcription (Inflammation, Proliferation) NFkB->Transcription Translocation

Modulation of the NF-κB pathway by CAXII.

Conclusion

The comparison between this compound and acetazolamide reveals a trade-off between selectivity and broad-spectrum activity. This compound's remarkable selectivity for hCAXII makes it an exciting prospect for targeted cancer therapy, minimizing off-target effects associated with the inhibition of other CA isoforms. However, its therapeutic potential is yet to be fully explored through comprehensive preclinical and clinical studies.

Acetazolamide, with its extensive history of clinical use, remains a valuable pharmacological tool. Its pan-inhibitory nature, while leading to a wider range of side effects, allows it to be effective in various conditions where systemic CA inhibition is beneficial. The existing body of in vitro and in vivo data for acetazolamide provides a robust benchmark for the evaluation of new, more selective inhibitors like this compound. Future research should focus on a direct comparative evaluation of these two compounds in relevant cancer models to fully understand their respective therapeutic advantages and limitations.

References

hCAXII-IN-9: A Comparative Analysis of a Selective Carbonic Anhydrase XII Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapy, targeting tumor-associated carbonic anhydrase (CA) isoforms, particularly human carbonic anhydrase XII (hCAXII), has emerged as a promising strategy. hCAXII is overexpressed in various cancers and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. This guide provides a comparative analysis of hCAXII-IN-9, a selective inhibitor of hCAXII, against other CA inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of Carbonic Anhydrase Inhibitors

The efficacy of a carbonic anhydrase inhibitor is determined by its potency (Kᵢ value) and its selectivity for the target isoform over other isoforms present in the body. High selectivity is crucial to minimize off-target effects and potential side effects. The table below summarizes the inhibitory activity of this compound and other representative CA inhibitors against four key isoforms: hCAI, hCAII (ubiquitous cytosolic isoforms), hCAIX, and hCAXII (tumor-associated transmembrane isoforms).

InhibitorhCAI (Kᵢ, nM)hCAII (Kᵢ, nM)hCAIX (Kᵢ, nM)hCAXII (Kᵢ, nM)Selectivity for hCAXII over hCAII
This compound 7192.6 188.6 >100000 28 ~6.7
Acetazolamide25012255.7~2.1
SLC-011196006704554~12.4

Data Interpretation:

As evidenced by the data, this compound demonstrates potent inhibition of hCAXII with a Kᵢ value of 28 nM. Notably, it exhibits remarkable selectivity. Its inhibitory activity against hCAI and hCAIX is significantly lower, with Kᵢ values in the micromolar and greater than 100 micromolar range, respectively. While it shows some inhibition of hCAII, its potency against hCAXII is approximately 6.7-fold higher. In comparison, the widely used, non-selective inhibitor Acetazolamide inhibits hCAII and hCAXII with high potency, raising the potential for off-target effects. SLC-0111, a clinical-stage inhibitor, shows good selectivity for the tumor-associated isoforms IX and XII over the cytosolic isoforms I and II.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

The determination of the inhibition constant (Kᵢ) for carbonic anhydrase inhibitors is commonly performed using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

Principle:

The assay relies on the principle that the hydration of CO₂ by carbonic anhydrase leads to a change in pH. This pH change is monitored by a pH indicator dye, and the initial rate of the reaction is measured. The presence of an inhibitor will decrease the rate of this reaction in a concentration-dependent manner, from which the Kᵢ can be calculated.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIX, hCAXII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator dye (e.g., p-nitrophenol)

  • Inhibitor compound (this compound or other test compounds)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, inhibitor, buffer, and CO₂-saturated water.

  • Assay Setup: The stopped-flow instrument is set up to rapidly mix two solutions:

    • Syringe 1: Contains the enzyme, buffer, and pH indicator.

    • Syringe 2: Contains the CO₂-saturated water and varying concentrations of the inhibitor.

  • Measurement:

    • The two solutions are rapidly mixed, initiating the enzymatic reaction.

    • The change in absorbance of the pH indicator is monitored over a short period (milliseconds).

    • The initial rate of the reaction is calculated from the slope of the absorbance change over time.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • The data is fitted to the Michaelis-Menten equation for competitive inhibition to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis constant.

Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of a carbonic anhydrase inhibitor.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis cluster_comparison Cross-Reactivity Assessment P1 Prepare Reagents (Enzymes, Buffers, Inhibitor) A1 Load Syringes (Enzyme/Buffer & CO2/Inhibitor) P1->A1 P2 Prepare CO2-Saturated Water P2->A1 A2 Rapid Mixing & Reaction Initiation A1->A2 A3 Monitor Absorbance Change A2->A3 A4 Calculate Initial Reaction Rates A3->A4 D1 Plot Rates vs. Inhibitor Concentration A4->D1 D2 Determine IC50 Values D1->D2 D3 Calculate Ki Values (Cheng-Prusoff Equation) D2->D3 C1 Compare Ki values across different CA isoforms D3->C1 C2 Determine Selectivity Profile C1->C2

Caption: Workflow for determining the cross-reactivity of a carbonic anhydrase inhibitor.

Confirming Cellular Target Engagement of hCAXII-IN-9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the cellular target engagement of hCAXII-IN-9, a selective inhibitor of human Carbonic Anhydrase XII (hCAXII). Direct interaction with a target protein within the complex cellular environment is a critical validation step in drug discovery. This document outlines two robust methodologies, the Cellular Thermal Shift Assay (CETSA) and a Fluorescence-Based Competition Assay, to confirm that this compound effectively binds to hCAXII in living cells. Furthermore, it presents a comparison of this compound with other known carbonic anhydrase inhibitors based on their in vitro inhibitory activity.

Introduction to hCAXII and its Inhibition

Human Carbonic Anhydrase XII (hCAXII) is a transmembrane enzyme that is overexpressed in various cancers. It plays a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[1][2] Inhibition of hCAXII is therefore a promising strategy for cancer therapy. This compound has been identified as a potent and selective inhibitor of hCAXII.[3]

Comparative Analysis of hCAXII Inhibitors

While this compound demonstrates high selectivity for hCAXII in biochemical assays, it is essential to compare its performance with other well-characterized carbonic anhydrase inhibitors. The following table summarizes the in vitro inhibitory constants (Ki) of this compound and a selection of alternative compounds against hCAXII and other relevant isoforms.

Table 1: In Vitro Inhibition Constants (Ki) of Carbonic Anhydrase Inhibitors

CompoundhCAXII Ki (nM)hCAI Ki (nM)hCAII Ki (nM)hCAIX Ki (nM)Compound Class
This compound 28 [3]7192.6 [3]188.6 [3]>100000 [3]Sulfonamide-Phosphonate Conjugate
Acetazolamide-250[4]12[4]25[4]Sulfonamide
U-104 (SLC-0111)4.5[5]--45.1[5]Sulfonamide
Coumarin Analog 17----Coumarin
Capsaicin----Natural Product

Experimental Protocols for Confirming Cellular Target Engagement

The following sections detail the experimental protocols for two distinct and powerful methods to confirm the binding of this compound to its target within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that relies on the principle of ligand-induced thermal stabilization of a target protein.[6] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. This change in thermal stability can be quantified to confirm target engagement in intact cells or cell lysates.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection A 1. Culture cells expressing hCAXII B 2. Treat cells with this compound or vehicle (DMSO) A->B Incubate C 3. Heat-shock cells across a temperature gradient B->C Expose D 4. Lyse cells C->D Proceed E 5. Separate soluble and aggregated protein fractions via centrifugation D->E Spin F 6. Quantify soluble hCAXII by Western Blot or ELISA E->F Analyze

CETSA Experimental Workflow.
  • Cell Culture:

    • Culture a human cell line endogenously expressing hCAXII (e.g., SK-RC-52 renal cancer cells) or a cell line engineered to overexpress hCAXII to an appropriate cell density in culture plates.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After incubation, wash the cells with PBS and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler across a defined temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble hCAXII in each sample using a standard protein detection method such as Western blotting with an anti-hCAXII antibody or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble hCAXII as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and confirms target engagement. The magnitude of the shift can be used to determine the apparent affinity of the compound in a cellular environment.

Fluorescence-Based Competition Assay

This assay relies on the displacement of a fluorescently labeled probe that binds to the active site of hCAXII by an unlabeled competitor compound (this compound). A decrease in the fluorescence signal associated with the cells indicates that the unlabeled inhibitor is competing for the same binding site, thus confirming target engagement.

Fluorescence_Competition_Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation Steps cluster_washing Washing cluster_readout Fluorescence Readout A 1. Plate hCAXII-expressing cells B 2. Pre-incubate with this compound (unlabeled competitor) A->B Incubate C 3. Add fluorescently-labeled CAXII probe B->C Co-incubate D 4. Wash cells to remove unbound probe C->D Wash E 5. Measure cell-associated fluorescence (microscopy or plate reader) D->E Analyze

Fluorescence Competition Assay Workflow.
  • Cell Preparation:

    • Seed cells expressing hCAXII in a multi-well plate suitable for fluorescence imaging or plate reader analysis. Allow the cells to adhere overnight.

  • Compound Incubation:

    • Pre-incubate the cells with a serial dilution of this compound for a defined period (e.g., 30-60 minutes) at 37°C. Include a vehicle control.

  • Fluorescent Probe Addition:

    • Add a known concentration of a fluorescently labeled carbonic anhydrase inhibitor that binds to hCAXII (e.g., a fluorescent sulfonamide derivative) to all wells.

    • Incubate for an additional period to allow for binding equilibrium to be reached.

  • Washing:

    • Gently wash the cells with cold PBS to remove any unbound fluorescent probe.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cells in each well using a fluorescence microscope or a microplate reader.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the this compound concentration.

    • A dose-dependent decrease in fluorescence indicates that this compound is competing with the fluorescent probe for binding to hCAXII, confirming target engagement. The IC50 value can be calculated from this curve, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Signaling Pathway Context

The inhibition of hCAXII by this compound is expected to disrupt the pH regulation mechanism in cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment. This can, in turn, affect downstream signaling pathways involved in cell proliferation, survival, and invasion.

CAXII_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_out CO2 hCAXII hCAXII CO2_out->hCAXII H2O_out H2O H2O_out->hCAXII H_out H+ Proliferation Cell Proliferation & Survival H_out->Proliferation Promotes HCO3_out HCO3- hCAXII->H_out Catalysis hCAXII->HCO3_out Catalysis hCAXII_IN_9 This compound hCAXII_IN_9->hCAXII Inhibits

hCAXII Role in Tumor Microenvironment.

Conclusion

Confirming that a drug candidate engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay and Fluorescence-Based Competition Assays are powerful and complementary methods to validate the cellular target engagement of this compound. The provided protocols offer a clear roadmap for researchers to generate this critical data. By comparing the cellular activity of this compound with its in vitro potency and the profiles of other inhibitors, researchers can gain a comprehensive understanding of its mechanism of action and build a strong foundation for further preclinical and clinical development.

References

Comparative Efficacy of SLC-0111 in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of SLC-0111, a potent and selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), across various cancer cell lines. Its performance is benchmarked against other relevant CA inhibitors, supported by experimental data to inform preclinical research and drug development.

Introduction to SLC-0111

SLC-0111 (also known as U-104) is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of the tumor-associated carbonic anhydrases IX and XII.[1][2] These enzymes are crucial for cancer cell survival, proliferation, and metastasis, particularly in the hypoxic and acidic tumor microenvironment.[3] By inhibiting CAIX and CAXII, SLC-0111 disrupts pH regulation within cancer cells, leading to reduced viability and increased sensitivity to conventional therapies.[4][5] SLC-0111 has completed a Phase I clinical trial in patients with advanced solid tumors and was found to be safe and well-tolerated.[3][6]

Efficacy of SLC-0111 in Cancer Cell Lines

SLC-0111 has demonstrated significant anti-cancer activity in a variety of cancer cell lines, both as a monotherapy and in combination with other chemotherapeutic agents.

Monotherapy Efficacy

As a single agent, SLC-0111 has been shown to reduce cell viability, proliferation, and migration in several cancer cell lines. Notably, its efficacy is often more pronounced under hypoxic conditions, where CAIX expression is typically upregulated.

Table 1: IC50 Values of SLC-0111 in Various Cancer Cell Lines

Cancer TypeCell LineConditionIC50 (µM)Reference
Prostate CancerAT-1Normoxia115[4]
Prostate CancerAT-1Hypoxia121[4]
Breast CancerMCF7Normoxia18.15 (µg/mL)[7]
Colon CancerHT-29Normoxia13.53 (µg/mL)[7]
Prostate CancerPC3Normoxia8.71 (µg/mL)[7]
HepatoblastomaHUH6Normoxia & HypoxiaDose-dependent decrease[8]
HepatoblastomaHB-295Normoxia & HypoxiaSignificant decrease at 75-175 µM[8]
Combination Therapy

A key strength of SLC-0111 is its ability to sensitize cancer cells to conventional chemotherapies. This synergistic effect has been observed across multiple cancer types.

  • Melanoma: In A375-M6 melanoma cells, SLC-0111 in combination with dacarbazine or temozolomide significantly increased late apoptosis and necrosis compared to either drug alone.[9]

  • Breast Cancer: In MCF7 breast cancer cells, combining SLC-0111 with doxorubicin resulted in a significant increase in cell death.[9][10]

  • Colorectal Cancer: In HCT116 colorectal cancer cells, SLC-0111 enhanced the cytostatic activity of 5-fluorouracil.[9]

  • Gastric Cancer: SLC-0111 improved the response to 5-fluorouracil, paclitaxel, cisplatin, and a FLOT regimen in both wild-type and drug-resistant gastric cancer cell lines (AGS and ACC-201).[11]

  • Head and Neck Squamous Cell Carcinoma (HNSCC): In FaDu and SCC-011 cells, the addition of SLC-0111 to cisplatin treatment had a higher inhibitory effect on cell viability than either drug alone.[12]

Comparison with Other CAXII Inhibitors

SLC-0111 exhibits a favorable selectivity profile, potently inhibiting the tumor-associated CAIX and CAXII isoforms with significantly less activity against the ubiquitous cytosolic isoforms CAI and CAII.

Table 2: Inhibition Constants (Ki) of SLC-0111 and Acetazolamide for Carbonic Anhydrase Isoforms

InhibitorCAI (nM)CAII (nM)CAIX (nM)CAXII (nM)Reference
SLC-0111 (U-104)5080964045.14.5[2]
Acetazolamide25012.1--[13]

Table 3: Comparative IC50 Values of CA Inhibitors in Cancer Cell Lines

InhibitorCancer TypeCell LineIC50Reference
SLC-0111Breast CancerMCF718.15 µg/mL[7]
Pyr (novel inhibitor)Breast CancerMCF711.20 µg/mL[7]
AcetazolamideLaryngeal CancerHep-2Significant viability reduction at 10 nM (with Cisplatin)[14]
AcetazolamideBronchial CarcinoidH-727117 µM (7 days)[15]
AcetazolamideBronchial CarcinoidH-720166 µM (7 days)[15]

Mechanism of Action and Signaling Pathways

SLC-0111's primary mechanism of action is the inhibition of the enzymatic activity of CAIX and CAXII, leading to a disruption of pH homeostasis in cancer cells. This results in intracellular acidification and reduced extracellular acidification, which in turn can inhibit cell growth, proliferation, and invasion.[3][4]

Furthermore, studies have shown that SLC-0111 can modulate key signaling pathways involved in cancer progression. In HNSCC cells, the combination of SLC-0111 and cisplatin led to a stronger reduction in the phosphorylated forms of STAT3, AKT, and ERK compared to either treatment alone.[12]

G cluster_0 SLC-0111 Action cluster_1 Signaling Pathways cluster_2 Cellular Effects SLC-0111 SLC-0111 pSTAT3 pSTAT3 SLC-0111->pSTAT3 Inhibits Phosphorylation pAKT pAKT SLC-0111->pAKT Inhibits Phosphorylation pERK pERK SLC-0111->pERK Inhibits Phosphorylation Reduced Proliferation Reduced Proliferation pSTAT3->Reduced Proliferation Reduced Migration Reduced Migration pSTAT3->Reduced Migration Reduced Invasion Reduced Invasion pSTAT3->Reduced Invasion Increased Apoptosis Increased Apoptosis pSTAT3->Increased Apoptosis pAKT->Reduced Proliferation pAKT->Reduced Migration pAKT->Reduced Invasion pAKT->Increased Apoptosis pERK->Reduced Proliferation pERK->Reduced Migration pERK->Reduced Invasion pERK->Increased Apoptosis

Caption: SLC-0111 inhibits the phosphorylation of key signaling proteins, leading to anti-cancer effects.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with SLC-0111.

G Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate End End Treat with SLC-0111 and/or other drugs Treat with SLC-0111 and/or other drugs Seed cells in 96-well plate->Treat with SLC-0111 and/or other drugs Incubate for specified time (e.g., 24-96h) Incubate for specified time (e.g., 24-96h) Treat with SLC-0111 and/or other drugs->Incubate for specified time (e.g., 24-96h) Add MTT reagent Add MTT reagent Incubate for specified time (e.g., 24-96h)->Add MTT reagent Incubate for 3-4 hours Incubate for 3-4 hours Add MTT reagent->Incubate for 3-4 hours Add solubilization solution Add solubilization solution Incubate for 3-4 hours->Add solubilization solution Read absorbance at 570 nm Read absorbance at 570 nm Add solubilization solution->Read absorbance at 570 nm Calculate cell viability Calculate cell viability Read absorbance at 570 nm->Calculate cell viability Calculate cell viability->End

Caption: Workflow for a standard MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of SLC-0111, a comparator drug (e.g., acetazolamide), or a combination of SLC-0111 and a chemotherapeutic agent. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the drug concentration.

Western Blot Analysis

This protocol outlines the general steps for assessing protein expression changes induced by SLC-0111.

Detailed Steps:

  • Cell Lysis: After treatment with SLC-0111, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of SLC-0111.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231 LM2-4Luc+) into the mammary fat pad of immunodeficient mice (e.g., NOD/SCID).[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, SLC-0111, chemotherapeutic agent, and combination of SLC-0111 and the chemotherapeutic agent. Administer treatments as per the specified dose and schedule (e.g., SLC-0111 at 19 or 38 mg/kg daily).[2][16]

  • Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Metastasis Analysis: For metastatic models, assess the metastatic burden in relevant organs (e.g., lungs) through imaging (e.g., bioluminescence) or histological analysis.[16]

Conclusion

SLC-0111 is a promising anti-cancer agent with potent and selective inhibitory activity against the tumor-associated carbonic anhydrases IX and XII. Its efficacy as both a monotherapy and in combination with conventional chemotherapies has been demonstrated in a wide range of cancer cell lines. The ability of SLC-0111 to sensitize resistant cancer cells to treatment highlights its potential to address the significant clinical challenge of drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of SLC-0111 in various cancer types.

References

A Comparative Guide to hCA XII Inhibitors: In Vitro Efficacy and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inhibitors targeting human carbonic anhydrase XII (hCA XII), a key enzyme implicated in cancer progression. Due to the absence of publicly available data for a specific compound designated "hCAXII-IN-9," this guide focuses on comparing prominent classes of hCA XII inhibitors with supporting experimental data from published literature.

Carbonic anhydrase XII (hCA XII) is a transmembrane enzyme that is overexpressed in various cancers and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1] As a validated therapeutic target, the development of potent and selective hCA XII inhibitors is an active area of research.[2] This guide compares different chemical scaffolds of hCA XII inhibitors, presenting their in vitro inhibitory activity and, where available, their effects in cellular contexts.

In Vitro Inhibitory Potency

The primary measure of an inhibitor's efficacy in vitro is its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition of enzyme activity. A lower Ki value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of representative compounds from different chemical classes against hCA XII and other relevant CA isoforms to assess selectivity.

Compound ClassRepresentative CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity for hCA XII
Sulfonamides Acetazolamide (AAZ)VariableVariablePotentPotentLow
Ureido-substituted benzenesulfonamides (USBs)Less PotentLess PotentHighly PotentPotentModerate to High
Hydroxyimine-tethered Benzenesulfonamides3.0 (Compound 29)4.4 (Compound 32)43 (Compound 30)5 (Compounds 29 & 31)High
Coumarins Compound 18f955515215High
EMAC10157gInactiveInactiveSubmicromolarSubmicromolarHigh
Psoralens EMAC derivativesInactiveInactiveSubmicromolarSubmicromolarHigh

Data synthesized from multiple sources.[3][4][5][6]

Experimental Protocols

A standardized experimental approach is crucial for the reliable comparison of inhibitor potency. Below are generalized methodologies for key assays used to characterize hCA XII inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This is the gold standard method for determining the inhibitory potency of compounds against CA isoforms.

  • Principle: The assay measures the catalytic rate of CO2 hydration to bicarbonate and a proton, which is monitored by a pH indicator.

  • Reagents: Purified recombinant human CA isoforms (I, II, IX, XII), CO2-saturated water, buffer (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol), and the test inhibitor at various concentrations.

  • Procedure:

    • A solution of the CA enzyme is mixed with the inhibitor at varying concentrations and incubated.

    • This mixture is then rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time to determine the initial velocity of the reaction.

    • Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.[5][6]

Cellular Activity Assays

Evaluating inhibitors in a cellular context is essential to understand their potential therapeutic efficacy.

  • Cell Proliferation Assays:

    • Principle: To determine the effect of the inhibitor on the growth of cancer cells that express hCA XII.

    • Method: Cancer cell lines (e.g., breast cancer lines) are cultured in the presence of varying concentrations of the inhibitor. Cell viability is assessed after a defined period (e.g., 72 hours) using methods like MTT or crystal violet staining.

  • Spheroid Growth Assays:

    • Principle: To model the three-dimensional growth of tumors and assess the inhibitor's ability to penetrate and affect tumor-like structures.

    • Method: Cancer cells are grown in non-adherent conditions to form spheroids. The growth of these spheroids is monitored over time in the presence or absence of the inhibitor.[7]

Signaling Pathways and Experimental Workflows

The development and evaluation of hCA XII inhibitors involve a logical progression from in vitro characterization to cellular and in vivo testing.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo Cellular & In Vivo Evaluation Compound_Synthesis Compound Synthesis (e.g., Sulfonamides, Coumarins) Enzyme_Inhibition_Assay Stopped-Flow CO2 Hydration Assay Compound_Synthesis->Enzyme_Inhibition_Assay Determine_Ki Determine Ki values for hCA I, II, IX, XII Enzyme_Inhibition_Assay->Determine_Ki Assess_Selectivity Assess Selectivity for hCA XII Determine_Ki->Assess_Selectivity Cell_Proliferation Cell Proliferation Assays Assess_Selectivity->Cell_Proliferation Lead Compound Selection Spheroid_Growth 3D Spheroid Growth Assays Cell_Proliferation->Spheroid_Growth In_Vivo_Xenograft In Vivo Xenograft Models Spheroid_Growth->In_Vivo_Xenograft Evaluate_Tumor_Growth Evaluate Tumor Growth Inhibition In_Vivo_Xenograft->Evaluate_Tumor_Growth

Caption: Workflow for hCA XII inhibitor development.

The mechanism of action of hCA XII inhibitors is linked to their ability to disrupt pH regulation in the tumor microenvironment.

signaling_pathway hCAXII hCA XII HCO3_H HCO3- + H+ hCAXII->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->hCAXII Extracellular_Acidification Extracellular Acidification HCO3_H->Extracellular_Acidification Tumor_Growth Tumor Growth & Metastasis Extracellular_Acidification->Tumor_Growth hCAXII_Inhibitor hCA XII Inhibitor hCAXII_Inhibitor->hCAXII

Caption: hCA XII's role in the tumor microenvironment.

Comparison of Inhibitor Classes

Sulfonamides: This is the most established class of carbonic anhydrase inhibitors.[8] While many sulfonamides like acetazolamide inhibit multiple CA isoforms, recent efforts have focused on developing isoform-specific inhibitors.[9] For instance, ureido-substituted benzenesulfonamides and hydroxyimine-tethered benzenesulfonamides have demonstrated high potency and selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[4][9]

Coumarins and Psoralens: These classes of compounds represent a different inhibitory mechanism, often acting as non-classical inhibitors that occlude the active site entrance rather than directly binding to the zinc ion.[5][10] This can lead to high selectivity for certain isoforms. Studies have shown that coumarin and psoralen derivatives can be potent, submicromolar inhibitors of hCA IX and XII while being inactive against hCA I and II, making them promising scaffolds for the development of selective anticancer agents.[6]

Conclusion

The development of selective hCA XII inhibitors is a promising strategy for cancer therapy. While sulfonamides remain a cornerstone of CA inhibitor research, with newer derivatives showing improved selectivity, other chemical classes like coumarins and psoralens offer alternative mechanisms of inhibition and excellent isoform selectivity. The choice of an inhibitor for further development will depend on a comprehensive evaluation of its in vitro potency, selectivity, and its efficacy in cellular and in vivo models that recapitulate the tumor microenvironment. Future research will likely focus on optimizing the pharmacokinetic properties of these potent and selective inhibitors to enhance their therapeutic potential.

References

A Comparative Guide to Carbonic Anhydrase Inhibitors in Cancer Models: hCAXII-IN-9 vs. SLC-0111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two carbonic anhydrase inhibitors, hCAXII-IN-9 and SLC-0111, for their potential application in cancer research and drug development. The information presented is based on available preclinical and clinical data, highlighting the key differences in their inhibitory profiles, mechanisms of action, and reported efficacy in cancer models.

Introduction to Carbonic Anhydrase Inhibition in Cancer

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of cancer, two isoforms, CAIX and CAXII, are of particular interest. These transmembrane enzymes are often overexpressed in hypoxic solid tumors and contribute to the acidification of the tumor microenvironment. This acidic milieu promotes tumor progression, metastasis, and resistance to therapy. Consequently, the inhibition of CAIX and CAXII has emerged as a promising therapeutic strategy in oncology.

Overview of this compound and SLC-0111

This compound (also referred to as Compound 3I) is a recently described sulfonamide-phosphonate conjugate that acts as a potent and highly selective inhibitor of carbonic anhydrase XII (CAXII).

SLC-0111 is a ureido-substituted benzenesulfonamide that functions as a dual inhibitor of both carbonic anhydrase IX (CAIX) and CAXII. It is one of the most extensively studied CAIX/XII inhibitors and has undergone Phase I clinical trials in patients with advanced solid tumors.

Comparative Analysis of Inhibitory Activity

The primary distinction between this compound and SLC-0111 lies in their selectivity for CA isoforms. While SLC-0111 targets both tumor-associated isoforms CAIX and CAXII, this compound is highly selective for CAXII.

InhibitorTarget Isoform(s)hCAI (Ki, nM)hCAII (Ki, nM)hCAIX (Ki, nM)hCAXII (Ki, nM)Reference
This compound hCAXII7192.6188.6>100,00028[1]
SLC-0111 hCAIX / hCAXII9500108045.74.5[2]

Note: Ki values can vary between different studies and assay conditions.

Mechanism of Action and Signaling Pathways

Both inhibitors aim to counteract the effects of tumor-associated carbonic anhydrases, but their differing selectivity suggests they may impact distinct signaling pathways and cellular processes.

SLC-0111 , by inhibiting both CAIX and CAXII, is expected to have a broader impact on pH regulation in the tumor microenvironment. CAIX is predominantly expressed in the most hypoxic and acidic core of the tumor, while CAXII is often found at the invasive front. Dual inhibition may therefore disrupt both the maintenance of the acidic core and the invasive potential of tumor cells. Inhibition of CAIX has been shown to affect pathways related to cell proliferation, adhesion, and migration.

This compound , with its high selectivity for CAXII, would primarily target the functions of this specific isoform. CAXII has been implicated in promoting cancer cell invasion and migration, and its inhibition may specifically disrupt these processes. The signaling pathways modulated by CAXII are an active area of research.

Signaling_Pathways cluster_CAIX CAIX Inhibition (SLC-0111) cluster_CAXII CAXII Inhibition (SLC-0111 & this compound) CAIX CAIX pHi_regulation_IX Intracellular pH Regulation CAIX->pHi_regulation_IX pHe_acidification_IX Extracellular Acidification CAIX->pHe_acidification_IX Cell_Survival Cell Survival & Proliferation pHi_regulation_IX->Cell_Survival Metastasis_IX Invasion & Metastasis pHe_acidification_IX->Metastasis_IX Hypoxia Hypoxia (HIF-1α) Hypoxia->CAIX induces CAXII CAXII pHe_regulation_XII Extracellular pH Regulation CAXII->pHe_regulation_XII Cell_Adhesion Cell Adhesion CAXII->Cell_Adhesion Metastasis_XII Invasion & Metastasis pHe_regulation_XII->Metastasis_XII Cell_Adhesion->Metastasis_XII SLC_0111 SLC-0111 SLC_0111->CAIX SLC_0111->CAXII hCAXII_IN_9 This compound hCAXII_IN_9->CAXII

Caption: Signaling pathways affected by CAIX and CAXII inhibition.

Performance in Cancer Models

SLC-0111: In Vitro and In Vivo Efficacy

SLC-0111 has demonstrated anti-cancer activity in a variety of preclinical models. It has been shown to reduce cell viability, inhibit tumor growth, and decrease metastasis, particularly in combination with other therapeutic agents.

In Vitro Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM)ConditionsReference
FaDuHead and Neck Squamous Carcinoma~100 (single agent, viability reduction of 26%)Hypoxia (1% O2), 72h[3]
SCC-011Head and Neck Squamous Carcinoma~100 (single agent, viability reduction of 15%)Hypoxia (1% O2), 72h[3]
HT-29Colorectal Cancer13.53 µg/mL (~40 µM)Not specified[2]
MCF7Breast Cancer18.15 µg/mL (~54 µM)Not specified[2]
PC3Prostate Cancer8.71 µg/mL (~26 µM)Not specified[2]
HUH6HepatoblastomaDose-dependent decreaseNormoxia & Hypoxia[4]
HB-295HepatoblastomaSignificant reduction at 75-175 µMNormoxia & Hypoxia[4]

In Vivo Xenograft Models

Cancer TypeModelTreatmentKey FindingsReference
Head and Neck Squamous CarcinomaFaDu xenograft in nude miceSLC-0111 (100 mg/kg) + Cisplatin (3 mg/kg)Combination significantly improved the efficacy of Cisplatin in reducing tumor growth.[5]
Glioblastoma1016 GBM patient-derived xenograftSLC-0111 + TemozolomideCombination produced noticeable tumor regression, greater than single agents.[6]
Pancreatic CancerKRAS mutant pancreatic cancer modelSLC-0111 + GemcitabineIncreased tumor cell death, inhibited tumor growth and metastasis.[7]
Triple Negative Breast CancerMDA-MB-231 LM2-4Luc+ orthotopic modelSLC-0111 + SunitinibSLC-0111 reduced spontaneous metastases.[8]
This compound: Performance Data

To date, there are no publicly available studies demonstrating the use of this compound in cancer cell lines or in vivo models. Its anti-cancer efficacy, therefore, remains to be determined. The high selectivity of this compound for CAXII makes it a valuable tool for investigating the specific role of this isoform in cancer progression.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of CO2 hydration activity of different CA isoforms.

CA_Inhibition_Workflow Start Prepare Assay Buffer (e.g., Tris-HCl with Na2SO4 and ZnSO4) Enzyme_Prep Recombinant Human CA Isoforms (I, II, IX, XII) Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of Inhibitor (this compound or SLC-0111) Start->Inhibitor_Prep Incubation Incubate CA Isoform with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep->Incubation Stopped_Flow Stopped-Flow Instrument Incubation->Stopped_Flow Measurement Measure Change in Absorbance Over Time Stopped_Flow->Measurement CO2_Substrate CO2-Saturated Water CO2_Substrate->Stopped_Flow pH_Indicator pH Indicator Solution (e.g., p-Nitrophenol) pH_Indicator->Stopped_Flow Analysis Calculate Initial Rates and Determine IC50/Ki Measurement->Analysis

Caption: Workflow for CA inhibition assay.

  • Reagents : Recombinant human CA isoforms (hCAI, II, IX, XII), inhibitor compounds (this compound, SLC-0111), CO2 gas, and a pH indicator dye.

  • Procedure : An Applied Photophysics stopped-flow instrument is used to measure the kinetics of the CA-catalyzed CO2 hydration reaction.

  • The enzyme and inhibitor are pre-incubated.

  • This mixture is rapidly mixed with a CO2-saturated solution.

  • The change in pH is monitored by the absorbance change of a pH indicator.

  • The initial rates of the reaction are determined at different inhibitor concentrations.

  • IC50 values are calculated by fitting the dose-response curves, and Ki values are derived using the Cheng-Prusoff equation.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 4 x 10^3 cells/well) and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of the inhibitor (SLC-0111 or this compound) and incubated for a specified period (e.g., 72 hours) under normoxic or hypoxic conditions.

  • MTS Reagent Addition : MTS reagent is added to each well.

  • Incubation : The plate is incubated for 1-4 hours at 37°C.

  • Measurement : The absorbance is measured at 490 nm using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in the culture.

  • Analysis : Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.

Xenograft_Workflow Cell_Culture Culture Cancer Cells (e.g., FaDu) Implantation Subcutaneously Implant Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach a Palpable Size (e.g., 50-100 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle Control - SLC-0111 - Combination Therapy Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for in vivo xenograft study.

  • Animal Model : Immunocompromised mice (e.g., athymic nude mice) are used.

  • Cell Implantation : A suspension of cancer cells (e.g., 5 x 10^6 FaDu cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization : Tumors are allowed to grow to a specified size (e.g., 50-100 mm³), after which the mice are randomized into treatment groups.

  • Treatment Administration : The inhibitor is administered via a clinically relevant route (e.g., oral gavage for SLC-0111) at a specified dose and schedule. Combination therapies can also be evaluated.

  • Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

SLC-0111 and this compound represent two distinct strategies for targeting carbonic anhydrases in cancer. SLC-0111 is a dual CAIX/CAXII inhibitor with demonstrated anti-cancer effects in a range of preclinical models and has advanced to clinical trials. Its strength lies in its ability to broadly target pH regulation in the tumor microenvironment.

In contrast, this compound is a highly selective CAXII inhibitor. While its biochemical profile is well-defined, its efficacy in cancer models has not yet been reported. This makes it a valuable research tool for elucidating the specific contributions of CAXII to cancer progression and for exploring the therapeutic potential of selective CAXII inhibition.

The choice between these two inhibitors will depend on the specific research question. For studies aiming to investigate the broad effects of inhibiting tumor-associated carbonic anhydrases, SLC-0111 is a well-validated choice. For research focused on dissecting the specific role of CAXII, this compound offers a highly selective tool. Future studies on the biological effects of this compound in cancer models are warranted to fully understand its potential as a therapeutic agent.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for hCAXII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for hCAXII-IN-9, a carbonic anhydrase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for the disposal of similar laboratory-grade chemical compounds.

Chemical and Physical Properties (Illustrative)

As specific quantitative data for this compound is not available, the following table serves as a template to be populated with data from the compound's specific SDS or supplier information.

PropertyValue
Chemical Name This compound
Molecular Formula Refer to supplier information
Molecular Weight Refer to supplier information
Appearance Solid (likely crystalline powder)
Solubility Refer to supplier information
Melting Point Refer to supplier information
Boiling Point Refer to supplier information
Hazard Class Refer to supplier information/SDS
Pictograms Refer to supplier information/SDS

Experimental Protocols: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This protocol is based on general laboratory chemical waste disposal guidelines and should be adapted to comply with your institution's specific policies and local regulations.

Objective: To safely collect, label, and dispose of this compound waste in a manner that is compliant with environmental, health, and safety regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated and labeled hazardous waste container (compatible with organic solids).

  • Hazardous waste labels.

  • Spill containment materials (e.g., absorbent pads, sand).

  • Laboratory notebook and pen for record-keeping.

Procedure:

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials, in a designated hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the specific reactivity data is known.[1]

    • Liquid waste containing dissolved this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.

  • Container Management:

    • Use a waste container that is in good condition, made of a material compatible with the chemical waste, and has a secure, tight-fitting lid.[2][3]

    • The container should be kept closed at all times except when adding waste to prevent the release of any potential vapors and to avoid spills.[1][4]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound".

      • The accumulation start date (the date the first waste was placed in the container).

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

      • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant"). This information should be obtained from the supplier or a relevant SDS for a similar compound.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1]

    • Ensure the storage area is well-ventilated and away from sources of ignition or heat.

    • Store the container in secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.[3][4]

  • Disposal:

    • Once the waste container is full or has reached the storage time limit set by your institution (often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Never dispose of this compound down the drain or in the regular trash.[4][5]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Record Keeping:

    • Maintain a record of the amount of this compound waste generated and the date of its disposal in your laboratory notebook or a designated waste log.

  • Spill and Emergency Procedures:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill using absorbent materials.

    • Collect the contaminated materials and place them in the designated hazardous waste container.

    • Clean the spill area as appropriate for the chemical nature of the compound.

    • Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

start Start: Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Designated & Compatible Container segregate->container label Label Container Immediately container->label store Store in SAA with Secondary Containment label->store full Container Full or Time Limit Reached? store->full full->store No pickup Arrange for EHS Waste Pickup full->pickup Yes record Record Disposal Details pickup->record end End: Proper Disposal record->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Protocols for Handling hCAXII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides critical, immediate safety and logistical information for the handling and disposal of hCAXII-IN-9, a carbonic anhydrase IX/XII inhibitor. As a potent, bioactive small molecule, stringent adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

A foundational aspect of safely handling this compound is the consistent and correct use of Personal Protective Equipment. The minimum required PPE includes a laboratory coat, safety glasses with side shields, long pants, and closed-toe shoes.[1] Depending on the specific procedure and the potential for exposure, additional protective gear is necessary. A detailed risk assessment should be conducted to determine the appropriate level of PPE for each task.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body ProtectionEye and Face ProtectionHand ProtectionRespiratory Protection
Laboratory Coat (flame-resistant if working with flammable materials)[2]Safety glasses with side shields (minimum requirement)[1]Disposable nitrile gloves (double-gloving is recommended for enhanced protection)[1][3]N95 respirator or a higher level of respiratory protection, particularly when there is a risk of generating aerosols.[3]
Chemical-resistant apronChemical splash goggles should be worn when there is a risk of splashes.[4]For prolonged or direct contact, chemical-resistant gloves such as thicker nitrile or neoprene are advised.A face shield provides an additional layer of protection against splashes.[3]

Operational Plans: From Handling to Experimentation

Secure Handling and Storage

To minimize the risk of exposure, all procedures involving this compound, especially the handling of the compound in its powdered form or the preparation of solutions, must be carried out within a certified chemical fume hood. Access to storage and handling areas should be strictly limited to authorized personnel, and a specific, designated area should be established for all work with this compound.

For storage, this compound should be kept in a cool, dry, and well-ventilated location, away from any incompatible substances. Ensure that the container is always tightly sealed and clearly labeled with the compound's identity and any relevant hazard warnings.

Standard Experimental Workflow

The following diagram illustrates a standard workflow for experiments involving potent small molecule inhibitors like this compound, emphasizing safety at each step.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in a Certified Fume Hood a->b c Carefully Weigh Compound b->c d Prepare Stock Solution c->d e Execute Experiment (e.g., Cell Treatment) d->e f Decontaminate All Work Surfaces e->f g Segregate Waste by Type f->g h Properly Dispose of All Waste g->h i Doff PPE in the Correct Order h->i

Caption: A step-by-step experimental workflow for the safe handling of this compound.

Comprehensive Disposal Plan

The proper disposal of this compound and all contaminated materials is a critical step in preventing environmental release and potential exposure. All waste must be handled and disposed of in accordance with institutional and regulatory guidelines for hazardous waste.[5]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Includes items such as contaminated gloves, pipette tips, and paper towels. These should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Comprises unused solutions and cell culture media containing this compound. This waste must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Under no circumstances should this waste be poured down the drain. [6]
Sharps Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is specifically for hazardous chemical waste.
Empty Containers To ensure they are free of residual compound, containers must be triple-rinsed with an appropriate solvent. The first rinsate from this process is considered hazardous and must be collected and disposed of as hazardous liquid waste.[6] Following this procedure, the container can be disposed of according to your institution's specific guidelines.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimizing harm.

Personal Exposure Response

The flowchart below provides immediate, step-by-step guidance for responding to personal exposure to this compound.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin_1 Immediately flush the affected skin with copious amounts of water for at least 15 minutes. start->skin_1 eye_1 Immediately flush the eyes with water for a minimum of 15 minutes, ensuring to hold the eyelids open. start->eye_1 inhale_1 Move the affected individual to an area with fresh air immediately. start->inhale_1 ingest_1 Do NOT induce vomiting. start->ingest_1 skin_2 Remove any contaminated clothing while continuing to rinse. skin_1->skin_2 skin_3 Seek prompt medical attention. skin_2->skin_3 eye_2 If present, remove contact lenses while flushing. eye_1->eye_2 eye_3 Seek immediate medical attention. eye_2->eye_3 inhale_2 If any symptoms develop, seek medical attention. inhale_1->inhale_2 ingest_2 Rinse the mouth thoroughly with water. ingest_1->ingest_2 ingest_3 Seek immediate medical attention. ingest_2->ingest_3

Caption: Emergency response procedures for different types of personal exposure.
Spill Response Protocols

  • Minor Spill:

    • Alert all personnel in the immediate vicinity.

    • While wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully collect the contaminated absorbent material and place it into a sealed, labeled hazardous waste container.

    • Thoroughly decontaminate the spill area with a suitable cleaning agent.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your supervisor and the institution's environmental health and safety (EHS) department without delay.

    • Secure the area to prevent unauthorized entry.

    • Await the arrival of and follow the instructions provided by trained emergency response personnel.[7][8]

By diligently following these safety and logistical protocols, you can significantly mitigate the risks associated with the handling of this compound, fostering a safer and more secure research environment. It is imperative to always consult your institution's specific safety guidelines and, when available, the Safety Data Sheet (SDS) for any chemical you are working with.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.